Sodium dithiocarbamate
Description
Overview of Dithiocarbamate (B8719985) Compounds in Chemical Sciences
Dithiocarbamates are a versatile class of organosulfur compounds characterized by the functional group >N−C(=S)−S−. wikipedia.org These compounds are analogues of carbamates where both oxygen atoms have been replaced by sulfur atoms. wikipedia.org They are known for their ability to act as excellent chelating agents for a wide range of metal ions, a property attributed to the presence of two sulfur donor atoms. f1000research.compreprints.org This chelating ability makes them significant in various chemical and industrial processes. f1000research.com Dithiocarbamates and their derivatives have found extensive applications, including in agriculture as fungicides and pesticides, in the rubber industry as vulcanization accelerators, and in medicine. benthamdirect.comapsnet.orgnih.gov Their ease of synthesis from readily available starting materials, such as primary or secondary amines and carbon disulfide, contributes to their widespread use. nih.gov The chemical properties and reactivity of dithiocarbamates are diverse, stemming from the resonance structures that delocalize electron density across the N-C-S₂ core. mdpi.com
Historical Context and Evolution of Dithiocarbamate Research
The history of dithiocarbamates dates back to the late 19th and early 20th centuries, with initial applications as accelerators in the rubber vulcanization process. apsnet.orgnih.gov Their potential as fungicides was recognized in the 1930s, leading to the development of compounds like thiram (B1682883) (tetramethylthiuram disulfide), which was patented in 1934. apsnet.org This marked the beginning of their significant role in agriculture. apsnet.org In 1943, disodium (B8443419) ethylene (B1197577) bisdithiocarbamate (nabam) was patented, representing the first of the ethylene bisdithiocarbamate (EBDC) fungicides. apsnet.orgnih.gov Subsequent research led to the development of various metal complexes of dithiocarbamates, such as ziram (B1684391) (zinc dimethyldithiocarbamate) and ferbam (B1672600) (ferric dimethyldithiocarbamate), which showed improved fungicidal activity and lower phytotoxicity compared to earlier treatments. apsnet.org The latter half of the 20th century saw an expansion of dithiocarbamate research into medicinal chemistry, driven by their metal-binding capacity and other biological activities. benthamdirect.com The serendipitous discovery of disulfiram, an oxidized derivative of diethyldithiocarbamate (B1195824), as a treatment for alcohol abuse further spurred interest in their therapeutic potential. tandfonline.com Research in recent decades has continued to explore the diverse applications of dithiocarbamates, including their use in the synthesis of nanoscale metal sulfides and as ligands in novel inorganic drugs. mdpi.com
Classification and Structural Diversity within Dithiocarbamates relevant to Sodium Dithiocarbamate
Dithiocarbamates can be classified based on the nature of the organic substituent attached to the nitrogen atom. sci-hub.stresearchgate.net This classification is crucial as the substituents influence the electronic properties and, consequently, the chemical behavior and applications of the compound. The main classes relevant to understanding this compound include:
Dialkyldithiocarbamates: These are derived from secondary amines. This compound itself, in its simplest form (where the R groups are hydrogen), is often prepared and used in situ, but more commonly, substituted derivatives like sodium dimethyldithiocarbamate (B2753861) and sodium diethyldithiocarbamate are utilized. wikipedia.orgwikipedia.org These compounds are formed from the reaction of a secondary amine (like dimethylamine (B145610) or diethylamine) with carbon disulfide in the presence of a base. wikipedia.orgwikipedia.org
Monoalkyldithiocarbamates: Derived from primary amines, these compounds have one alkyl group and one hydrogen atom attached to the nitrogen.
Ethylene bisdithiocarbamates (EBDCs): These are formed from diamines, resulting in two dithiocarbamate groups linked by an ethylene bridge. apsnet.org Examples include maneb (B1676018) and zineb. apsnet.org
The structural diversity of dithiocarbamates is further expanded by their ability to form stable complexes with a vast array of transition metals and main group elements. mdpi.commdpi.com The dithiocarbamate ligand typically acts as a bidentate chelator, binding to the metal center through both sulfur atoms. wikipedia.org This results in the formation of four- or six-membered chelate rings, depending on the coordination mode. The geometry of these metal complexes can vary significantly, from square planar and tetrahedral to octahedral and more complex structures, depending on the metal ion, its oxidation state, and the steric and electronic properties of the dithiocarbamate ligand. mdpi.com
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
4384-81-0 |
|---|---|
Molecular Formula |
CH2NNaS2 |
Molecular Weight |
115.16 g/mol |
IUPAC Name |
sodium;carbamodithioate |
InChI |
InChI=1S/CH3NS2.Na/c2-1(3)4;/h(H3,2,3,4);/q;+1/p-1 |
InChI Key |
GWQWBFBJCRDINE-UHFFFAOYSA-M |
SMILES |
C(=S)(N)[S-].[Na+] |
Canonical SMILES |
C(=S)(N)[S-].[Na+] |
Other CAS No. |
4384-81-0 |
Origin of Product |
United States |
Synthesis and Derivatization of Sodium Dithiocarbamate
Established Synthetic Routes for Sodium Dithiocarbamate (B8719985)
Traditional methods for synthesizing sodium dithiocarbamate have been well-documented and are widely employed. These routes are characterized by their reliability and have been refined over decades of use.
Reaction of Carbon Disulfide with Amines in Alkaline Conditions
The most fundamental and widely practiced method for the synthesis of this compound involves the reaction of a primary or secondary amine with carbon disulfide in the presence of a strong base, typically sodium hydroxide (B78521). nih.govtandfonline.commdpi.com This reaction is generally carried out in an aqueous or alcoholic medium. researchgate.netasianpubs.org The amine acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. The resulting dithiocarbamic acid is then neutralized by the alkali to form the corresponding this compound salt. tandfonline.comatamanchemicals.com
The general reaction is as follows:
R₂NH + CS₂ + NaOH → R₂NCS₂Na + H₂O
This method is advantageous due to the ready availability and low cost of the starting materials. nih.gov The reaction conditions can be controlled to produce high yields of the desired product. growingscience.com For instance, sodium N,N-dimethyldithiocarbamate is prepared by reacting dimethylamine (B145610) with carbon disulfide in a sodium hydroxide solution, with the temperature controlled to not exceed 30°C to ensure optimal yield and purity. atamanchemicals.com
A variety of amines can be utilized in this reaction, including primary and secondary aliphatic, aromatic, alicyclic, and heterocyclic amines, leading to a diverse range of dithiocarbamate derivatives. growingscience.comasianpubs.org The choice of amine directly influences the properties and applications of the final dithiocarbamate product.
Table 1: Examples of Amines Used in Dithiocarbamate Synthesis
| Amine Type | Example |
| Primary Aliphatic | Methylamine |
| Secondary Aliphatic | Diethylamine, Dibutylamine asianpubs.org |
| Aromatic | Aniline |
| Alicyclic | Cyclohexylamine |
| Heterocyclic | Morpholine, Pyrrolidine (B122466) researchgate.net |
Alternative Synthetic Pathways for this compound Derivatives
While the reaction of amines with carbon disulfide remains the primary route, several alternative pathways have been developed for the synthesis of dithiocarbamate derivatives. These methods often offer advantages in terms of substrate scope or functional group tolerance.
One notable alternative involves the use of N-benzoyl-S-alkyl/aryl dithiocarbamates, which can be prepared from benzoyl isothiocyanate and thiols. tandfonline.com Another approach utilizes tetraalkylthiuram disulfides or monosulfides as starting materials. These compounds are considered less hazardous and more stable than carbon disulfide, making them attractive for certain applications. tandfonline.comresearchgate.net
Furthermore, multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex dithiocarbamate derivatives in a single step. tandfonline.comresearchgate.net These reactions often involve an amine, carbon disulfide, and an electrophilic third component. tandfonline.comresearchgate.net For example, a three-component reaction of an amine, carbon disulfide, and an alkyl halide can directly yield an S-alkyl dithiocarbamate. acs.orgorganic-chemistry.orgorganic-chemistry.org This approach avoids the isolation of the intermediate dithiocarbamate salt, streamlining the synthetic process. tandfonline.com
Advanced and Green Chemistry Approaches in Dithiocarbamate Synthesis
In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly methods for chemical synthesis. researchgate.net This trend is particularly evident in the field of dithiocarbamate synthesis, where numerous "green" approaches have been reported. tandfonline.comresearchgate.net
Solvent-Free and Catalytic Methods
A major focus of green chemistry is the reduction or elimination of volatile organic solvents. To this end, solvent-free methods for dithiocarbamate synthesis have been developed. growingscience.comresearchgate.netacs.orgorganic-chemistry.org These reactions are typically carried out by simply mixing the neat reactants, often with the aid of a catalyst. researchgate.netacs.orgorganic-chemistry.org This approach not only reduces waste but can also lead to higher reaction rates and yields. acs.orgorganic-chemistry.org
For example, a highly efficient, one-pot, solvent-free synthesis of dithiocarbamates has been achieved by reacting amines, carbon disulfide, and alkyl halides without any catalyst. acs.orgorganic-chemistry.org This method is praised for its mild reaction conditions and broad substrate scope. acs.orgorganic-chemistry.org
In other cases, catalysts are employed to enhance the efficiency of the reaction under solvent-free conditions. Phase-transfer catalysts, such as benzyl (B1604629) trimethyl ammonium (B1175870) hydroxide (Triton-B), have been successfully used to facilitate the reaction between amines, carbon disulfide, and alkyl halides, affording high yields of dithiocarbamates. growingscience.comresearchgate.netscispace.com Lewis acid catalysts like ceric ammonium nitrate (B79036) (CAN) in a PEG-400:H₂O system have also been reported to be effective. samipubco.com
Multi-component Reaction Strategies
Multi-component reactions (MCRs) are inherently atom-economical and are considered a key strategy in green chemistry. researchgate.net In the context of dithiocarbamate synthesis, MCRs allow for the construction of complex molecules from simple starting materials in a single, efficient step. tandfonline.comresearchgate.netrsc.org
A common MCR approach involves the in-situ generation of the dithiocarbamate anion from an amine and carbon disulfide, which then reacts with a third component, such as an alkyl halide, epoxide, or α,β-unsaturated compound. tandfonline.comacs.org These reactions can be performed under various conditions, including catalyst-free, metal-free, and solvent-free systems. tandfonline.comresearchgate.net For instance, a three-component reaction of amines, carbon disulfide, and α-diazoesters has been developed for the synthesis of S-alkyl dithiocarbamates. rsc.org
The versatility of MCRs allows for the creation of a wide library of dithiocarbamate derivatives with diverse functionalities, which is particularly valuable in drug discovery and materials science. researchgate.netrsc.org
Table 2: Examples of Multi-component Reactions for Dithiocarbamate Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Product |
| Amine | Carbon Disulfide | Alkyl Halide | S-Alkyl Dithiocarbamate acs.orgorganic-chemistry.org |
| Amine | Carbon Disulfide | Epoxide | 2-Hydroxyalkyl Dithiocarbamate tandfonline.com |
| Amine | Carbon Disulfide | α,β-Unsaturated Compound | Michael Adduct Dithiocarbamate researchgate.net |
| Amine | Carbon Disulfide | Aryl Diazonium Salt | S-Aryl Dithiocarbamate tandfonline.com |
Utilizing Non-hazardous Organic Precursors
A key aspect of green chemistry is the replacement of hazardous reagents with safer alternatives. growingscience.com In dithiocarbamate synthesis, this has led to the exploration of precursors other than the traditionally used and often toxic carbon disulfide and phosgene (B1210022) derivatives. growingscience.com
One promising alternative is the use of tetraalkylthiuram disulfides and monosulfides. tandfonline.comresearchgate.net These compounds are commercially available, less toxic, and more stable than carbon disulfide. tandfonline.com They can be used for the direct synthesis of S-functionalized dithiocarbamates. tandfonline.comresearchgate.net For example, copper-catalyzed cross-coupling reactions of aryl iodides with tetraalkylthiuram disulfides provide a convenient route to S-aryl dithiocarbamates. organic-chemistry.org
Another approach involves the use of organoboronic acids as precursors for S-aryl dithiocarbamates through transition metal-catalyzed cross-coupling reactions. tandfonline.com The use of less hazardous metal salts of dialkylthiocarbamates as single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles also represents a step towards safer chemical processes. core.ac.uk
Formation of Functionalized this compound Derivatives
The nucleophilic character of the sulfur atoms in this compound allows for the formation of a wide array of functionalized derivatives through reactions with various electrophiles. researchgate.nettandfonline.comscispace.com These reactions are pivotal in expanding the chemical diversity and applications of dithiocarbamates. Key derivatization methods include S-alkylation, the formation of β-hydroxy derivatives, and the synthesis of S-aryl compounds, often achieved through efficient one-pot, multi-component reactions. tandfonline.comresearchgate.netsioc-journal.cn
One of the most fundamental derivatization reactions is S-alkylation, where the dithiocarbamate anion displaces a halide from an alkyl or benzyl halide. tandfonline.com This reaction can be performed under catalyst-free and base-free conditions in aqueous ethanol, or under solvent-free conditions, highlighting a move towards greener synthetic protocols. tandfonline.comsioc-journal.cnorganic-chemistry.org For instance, the reaction of various amines, carbon disulfide, and alkyl or benzyl halides proceeds efficiently at room temperature. tandfonline.com Phase-transfer catalysts, such as benzyl trimethyl ammonium hydroxide (Triton-B), have also been employed to facilitate these reactions under solvent-free conditions, affording high yields of the desired S-alkyl and S-benzyl dithiocarbamates. scispace.comtandfonline.com Another approach involves the use of alcoholic tosylates as the electrophile in the presence of a basic resin. tandfonline.com
The reaction of dithiocarbamate anions with epoxides provides a direct route to β-hydroxy dithiocarbamate derivatives. tandfonline.comresearchgate.netscholarsportal.info These reactions can be carried out in water, which acts as both a solvent and a promoter, leading to the regioselective ring-opening of the epoxide. researchgate.net The nucleophilic attack predominantly occurs at the less sterically hindered carbon of the epoxide ring, yielding the corresponding β-hydroxy dithiocarbamates in good to high yields. nih.govscirp.org For example, the reaction of dithiocarbamate anions with various epoxides in water at room temperature or slightly elevated temperatures furnishes the desired products with high regioselectivity. researchgate.net
The synthesis of S-aryl dithiocarbamates can be achieved through several methods, including Ullmann-type coupling reactions and reactions with diazonium salts. The copper-catalyzed Ullmann-type coupling of sodium dithiocarbamates with aryl iodides or vinyl bromides, often facilitated by a ligand such as N,N-dimethylglycine, provides the corresponding S-aryl and S-vinyl dithiocarbamates in good yields. researchgate.netscispace.comacs.org A metal-free alternative involves the reaction of in situ generated dithiocarbamic acid with aryl diazonium fluoroborates in water at room temperature. tandfonline.com
Furthermore, diverse functionalized dithiocarbamates can be synthesized through one-pot multi-component reactions involving various starting materials. For example, S-alkyl dithiocarbamates can be prepared from N-tosylhydrazones, carbon disulfide, and amines in a transition-metal-free process. rsc.org Thiazole derivatives can be synthesized from amino acid-based dithiocarbamates, d-nb.info and functionalized piperazines containing a dithiocarbamate moiety can be obtained through the C–N bond cleavage of 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.gov
The following table summarizes key research findings on the synthesis of functionalized dithiocarbamate derivatives, showcasing the versatility of this compound as a synthetic precursor.
Interactive Data Table: Synthesis of Functionalized Dithiocarbamate Derivatives
| Amine/Dithiocarbamate Source | Electrophile | Catalyst/Conditions | Product Type | Yield (%) | Reference |
| Dibenzylamine, CS₂ | Benzyl bromide | Triton-B, Solvent-free, rt | S-Benzyl dithiocarbamate | 98 | scispace.com |
| n-Butylamine, CS₂ | n-Butyl tosylate | Basic resin (Amberlyte IRA 400), CH₃CN, rt | S-n-Butyl dithiocarbamate | 94 | tandfonline.com |
| Pyrrolidine, CS₂ | Ethyl bromoacetate | H₂O:EtOH (4:1), rt | S-Alkyl dithiocarbamate | 95 | tandfonline.com |
| Morpholine, CS₂ | Propylene oxide | H₂O, 50 °C | β-Hydroxy dithiocarbamate | 92 | researchgate.net |
| Piperidine (B6355638), CS₂ | Styrene oxide | EtOH, rt | β-Hydroxy dithiocarbamate | 95 | tandfonline.com |
| Sodium piperidine-1-carbodithioate | Iodobenzene | CuI, N,N-dimethylglycine, DMF, 110 °C | S-Aryl dithiocarbamate | 85 | researchgate.net |
| Morpholine, CS₂ | Benzenediazonium tetrafluoroborate | H₂O, rt | S-Aryl dithiocarbamate | 92 | tandfonline.com |
| Acetone N-tosylhydrazone, CS₂, Pyrrolidine | N/A | K₂CO₃, DMF, 80 °C | S-Isopropyl dithiocarbamate | 93 | rsc.org |
| DABCO, Isopropyl bromide, Diethylamine, CS₂ | N/A | K₂CO₃, THF, 120 °C | Dithiocarbamate-piperazine | 85 | nih.gov |
| Glycine benzyl ester, CS₂, Benzyl bromide | N/A | K₂CO₃, DMF, rt | Amino acid-based dithiocarbamate | 92 | d-nb.info |
| Chrysin epoxide, Piperidine, CS₂ | N/A | LiBr, CH₃CN, 60 °C | 2-Hydroxy-3-chrysino dithiocarbamate | 82 | nih.gov |
Coordination Chemistry of Sodium Dithiocarbamate
Ligand Properties and Coordination Modes of Dithiocarbamates.
Dithiocarbamate (B8719985) ligands are classified as 1,1-dithioacids and are known for their strong metal-binding capabilities. wikipedia.org The electronic structure of the dithiocarbamate anion is best described by a set of resonance structures, which indicate delocalization of the π-electron density from the nitrogen atom through the dithiocarboxylate (S₂C) group. wikipedia.orgtandfonline.com This delocalization imparts a partial double bond character to the C-N bond and increases the electron density on the sulfur atoms, making them effective soft donor ligands according to Hard-Soft Acid-Base (HSAB) theory. wikipedia.org This electronic flexibility allows dithiocarbamates to stabilize metals in various oxidation states. sysrevpharm.orgwikipedia.org
A key feature of dithiocarbamate ligands is their ability to adopt several coordination modes, the most common of which are bidentate, monodentate, and bridging. sysrevpharm.orgnih.govresearchgate.net The small "bite angle" of the dithiocarbamate moiety makes chelation highly favorable. researchgate.net
The most prevalent coordination mode for dithiocarbamate ligands is as a bidentate chelate, where both sulfur atoms bind to the same metal center, forming a four-membered ring. bohrium.comresearchgate.netscispace.com This mode is thermodynamically favored due to the entropic gain from chelation. scispace.com The bidentate coordination can be either symmetrical, with equal metal-sulfur bond lengths, or asymmetrical (anisobidentate), where the two metal-sulfur bonds have different lengths. nih.govresearchgate.net Symmetrical bidentate bonding is common in many transition metal complexes, resulting in a planar M-S₂C core. bohrium.com The infrared (IR) spectrum of a complex can often distinguish between coordination modes; a single sharp band in the region of 950-1050 cm⁻¹ for the ν(C-S) stretching vibration is characteristic of bidentate coordination. malayajournal.orgderpharmachemica.comjocpr.com
Table 1: Examples of Bidentate Dithiocarbamate Complexes
| Complex | Metal | Coordination Geometry | Reference |
|---|---|---|---|
| [Ni(S₂CNMe₂)₂] | Nickel(II) | Square planar | wikipedia.org |
| [Co(S₂CNEt₂)₃] | Cobalt(III) | Octahedral | eurjchem.com |
| [Cu(S₂CNEt₂)₂] | Copper(II) | Distorted square planar | mdpi.com |
| [La(PipDTC)₃(bipy)] | Lanthanum(III) | --- | ijcrt.org |
| [Pd(L)₂] | Palladium(II) | Square planar | researchgate.net |
Although less common than the bidentate mode, dithiocarbamate can also act as a monodentate ligand, where only one sulfur atom is bonded to the metal center. nih.govresearchgate.net This is often observed in complexes where steric hindrance or the electronic requirements of the metal center disfavor chelation. acs.org For instance, in some gold(I) complexes, the dithiocarbamate ligand is essentially monodentate. acs.org The IR spectra of complexes with monodentate dithiocarbamate ligands typically show a splitting of the ν(C-S) band. malayajournal.orgderpharmachemica.comjocpr.com
Dithiocarbamate ligands can also function as bridging ligands, linking two or more metal centers. sysrevpharm.orgnih.govresearchgate.net This can occur in several ways, including a simple bridge where one sulfur atom coordinates to one metal and the other sulfur to a second metal. A more complex bridging mode involves the dithiocarbamate chelating one metal center while also using one or both sulfur atoms to bridge to another metal. rsc.org This bridging capability can lead to the formation of dimeric, polymeric, or cluster complexes. rsc.orgmdpi.com
Table 2: Coordination Modes of Dithiocarbamate Ligands
| Coordination Mode | Description | Spectroscopic Indication (IR ν(C-S)) |
|---|---|---|
| Bidentate | Both sulfur atoms bind to the same metal center. | Single strong band around 950-1050 cm⁻¹ malayajournal.orgderpharmachemica.com |
| Monodentate | Only one sulfur atom binds to the metal center. | Splitting of the band in the 950-1050 cm⁻¹ region malayajournal.orgderpharmachemica.com |
| Bridging | The ligand connects two or more metal centers. | Can be more complex, often analyzed by X-ray crystallography. |
The electronic and steric properties of the substituents (R groups) on the nitrogen atom of the dithiocarbamate ligand (R₂NCS₂⁻) can significantly influence the coordination chemistry of the resulting complexes. rsc.orgmdpi.combiotech-asia.org
Electronic Effects: Electron-donating substituents increase the electron density on the nitrogen atom, which is then delocalized onto the sulfur atoms, enhancing their donor strength. wikipedia.org This can lead to stronger metal-sulfur bonds and can stabilize higher oxidation states of the metal. wikipedia.org Conversely, electron-withdrawing groups can reduce the donor capacity of the sulfur atoms.
Steric Effects: The size of the substituents can influence the coordination geometry of the metal complex. mdpi.com Bulky substituents may prevent the formation of certain geometries or may favor lower coordination numbers. For example, the steric bulk of the adamantyl group in N-adamantyldithiocarbamate complexes influences their structure. researchgate.net The nature of the substituents can also direct the formation of different supramolecular structures through non-covalent interactions. rsc.orgmdpi.com
Synthesis and Characterization of Metal Dithiocarbamate Complexes.
The synthesis of metal dithiocarbamate complexes is generally straightforward. A common method involves the reaction of a soluble sodium dithiocarbamate salt with a metal salt in an appropriate solvent, leading to the precipitation of the often-insoluble metal dithiocarbamate complex. wikipedia.orgasianpubs.org This metathesis reaction is widely applicable to a large variety of metals. wikipedia.org
Another synthetic route is the in situ preparation where a primary or secondary amine, carbon disulfide, and a metal salt are reacted together in the presence of a base. jocpr.com For some low-valent metal complexes, oxidative addition of a thiuram disulfide to a metal precursor is an effective method. wikipedia.org
Dithiocarbamate ligands form stable complexes with virtually all transition metals, stabilizing a range of oxidation states. sysrevpharm.orgwikipedia.org The resulting complexes exhibit diverse coordination geometries.
First-row transition metals (Cr, Mn, Fe, Co, Ni, Cu, Zn): Complexes with these metals are well-studied. For example, nickel(II) dithiocarbamates are typically square planar and diamagnetic. wikipedia.org Cobalt often forms octahedral Co(III) complexes, which are diamagnetic. malayajournal.org Copper(II) dithiocarbamates are usually paramagnetic with a distorted square planar geometry, though dimeric structures with five-coordinate copper are also known. mdpi.com Iron can form complexes in various oxidation states, with Fe(III) tris(dithiocarbamate) being a common example. wikipedia.org
Second and third-row transition metals (e.g., Ru, Rh, Pd, Pt, Au): These metals also form a wide array of dithiocarbamate complexes. Palladium(II) and platinum(II) complexes are typically square planar. mdpi.com Gold complexes are known in both Au(I) and Au(III) oxidation states, with Au(I) often showing monodentate coordination of the dithiocarbamate ligand. sysrevpharm.orgacs.org Ruthenium complexes are commonly octahedral. mdpi.com
Table 3: Selected Transition Metal Dithiocarbamate Complexes and Their Properties
| Complex | Metal Oxidation State | Geometry | Key Characterization Data | Reference |
|---|---|---|---|---|
| [Co(S₂CN(CH₂CH₂Ph)₂)₃] | Co(III) | Octahedral | UV-Vis shows d-d transitions typical for octahedral Co(III). | malayajournal.org |
| [Ni(S₂CNMe₂)₂] | Ni(II) | Square Planar | IR ν(C-S) indicates bidentate coordination. | wikipedia.org |
| [Cu(S₂CNEt₂)₂] | Cu(II) | Distorted Square Planar | Paramagnetic, studied by EPR. | mdpi.com |
| [Au₂(S₂CNEt₂)₂{μ-(PPh₂)₂C=CH₂}] | Au(I) | Linear (at Au) | X-ray crystallography shows monodentate coordination. | acs.org |
| [Ru(S₂CNEt₂)₃] | Ru(III) | Octahedral | --- | mdpi.com |
While the coordination chemistry of dithiocarbamates with transition metals is most extensively studied, these ligands also form stable complexes with main group elements, lanthanides, and actinides. sysrevpharm.orgnih.gov
Main Group Elements: Dithiocarbamates form complexes with elements from groups 13, 14, 15, and 16. For instance, complexes of tin(IV), antimony(III), and bismuth(III) have been synthesized and characterized. scilit.comaip.orgorientjchem.org The coordination geometries can be influenced by the presence of a stereochemically active lone pair, as seen in some bismuth(III) complexes. rsc.org
Lanthanides: Lanthanides, being "hard" acids, would not be expected to form highly stable complexes with the "soft" sulfur donors of dithiocarbamates based on HSAB theory. However, numerous lanthanide dithiocarbamate complexes have been synthesized. tandfonline.com These are often prepared using "in situ" methods or by reacting a lanthanide salt with a pre-formed dithiocarbamate salt. ijcrt.orgjocpr.com The resulting complexes often have high coordination numbers and may include other ligands, such as 1,10-phenanthroline (B135089) or 2,2'-bipyridyl, in the coordination sphere. ijcrt.orgresearchgate.netfigshare.com A series of lanthanide(III) azepane and pyrrolidine (B122466) dithiocarbamate complexes have been synthesized and structurally characterized, revealing distorted dodecahedral geometries. researchgate.netfigshare.com
Actinides: Dithiocarbamate complexes of actinides such as thorium, uranium, and neptunium (B1219326) have also been prepared. acs.org For example, a series of M(S₂CNiPr₂)₄ complexes (where M = Th, U, Np) have been synthesized and their structures and bonding investigated. acs.org These complexes are important for understanding the fundamental coordination chemistry and electronic structure of actinide elements.
Adduct Formation in Metal Dithiocarbamate Coordination Compounds
Dithiocarbamate complexes of divalent transition metals, particularly those where the central metal atom is not fully coordinated, can react with Lewis bases to form intermolecular heteroleptic coordination compounds known as adducts. nih.gov This process involves the addition of one or two molecules of a Lewis base, leading to an increase in the coordination number of the metal ion while its oxidation state is retained. nih.govscispace.com Common Lewis bases used for adduct formation include those with bidentate N,N-donors, such as 2,2'-bipyridine (B1663995) and 1,10-phenanthroline, as well as monodentate bases like pyridine (B92270), methyl pyridine, and triphenylphosphine. nih.govresearchgate.net
The formation of adducts can significantly alter the geometry of the parent dithiocarbamate complex. For instance, four-coordinate tetrahedral or square planar zinc(II) dithiocarbamate complexes react with nitrogen-donor ligands to form five-coordinate square pyramidal or six-coordinate octahedral adducts. scispace.comsphinxsai.com The reaction of pre-formed dithiocarbamate complexes with a Lewis base like pyridine is a common synthetic route, although in some cases, the adducts are prepared by first reacting the metal salt with the Lewis base before introducing the dithiocarbamate ligand. scispace.com
The table below summarizes examples of adduct formation in metal dithiocarbamate complexes.
| Parent Metal Dithiocarbamate | Lewis Base | Resulting Adduct Geometry | Reference |
|---|---|---|---|
| [Zn(S₂CNR₂)₂] (Tetrahedral) | Nitrogen-donor ligands (e.g., bipyridine) | Octahedral or Square Pyramidal | scispace.com |
| [Cd(S₂CNR₂)₂] (Tetrahedral) | Nitrogen-donor ligands (e.g., 4,4'-bipyridine) | Octahedral | sphinxsai.com |
| [Ni(morpholinedithiocarbamate)₂] | Piperidine (B6355638), Morpholine | Not specified | scispace.com |
| [Mn(S₂CN(Me)(Ph))₂] | Pyridine | Octahedral | scispace.com |
| [Co(S₂CN(Me)(Ph))₂] | Pyridine | Octahedral | scispace.com |
| [Ni(S₂CN(Me)(Ph))₂] | Pyridine | Octahedral | scispace.com |
| [Cu(S₂CN(Me)(Ph))₂] | Pyridine | Octahedral | scispace.com |
Structural Elucidation and Stereochemistry of Complexes
Dithiocarbamate ligands are known for their versatility, forming stable complexes with a wide range of metals in various oxidation states. mdpi.combohrium.com They typically coordinate as mono-anionic, bidentate ligands through their two sulfur atoms, forming a four-membered chelate ring. e3s-conferences.orgmdpi.com This chelating ability allows for the formation of complexes with diverse structural geometries, most commonly octahedral, square planar, and tetrahedral, depending on the metal ion, its oxidation state, and the nature of other coordinated ligands. scispace.comiiste.org
Octahedral Geometries
Octahedral geometry is a common structural motif for dithiocarbamate complexes, particularly for metals in the +3 oxidation state or for those that expand their coordination sphere through adduct formation. sphinxsai.commdpi.comrsc.org
Tris(dithiocarbamato) complexes, where three dithiocarbamate ligands coordinate to a central metal, frequently adopt an octahedral arrangement. For example, ruthenium(III) forms binary tris-dithiocarbamate complexes with an octahedral geometry defined by three symmetrically chelating ligands. mdpi.com Similarly, cobalt(III) and iridium(III) form stable tris-chelate complexes with octahedral structures. researchgate.neteurjchem.com Iron(III) complexes also favor this geometry; while iron(II) dithiocarbamates can be synthesized, they are often air-sensitive and readily oxidize to the more stable Fe(III) tris(dithiocarbamate) octahedral complexes. rsc.org Indium(III) also forms a tris-chelate complex, [In(S₂CNR₂)₃], with a slightly disordered octahedral geometry around the six-coordinate indium atom. mdpi.com
Adduct formation is another pathway to octahedral geometry. Divalent metal complexes of Mn(II), Co(II), Ni(II), and Cu(II) form octahedral adducts with the general formula [ML₂(py)₂] upon reaction with pyridine. scispace.com Likewise, zinc(II) and cadmium(II) dithiocarbamate adducts with bipyridine result in a ZnS₄N₂ or CdS₄N₂ chromophore in a distorted octahedral environment. scispace.comsphinxsai.com
The table below provides examples of metal ions that form dithiocarbamate complexes with octahedral geometry.
| Metal Ion | Complex Type | Example Formula | Reference |
|---|---|---|---|
| Ruthenium(III) | Binary Tris-chelate | [Ru(S₂CNR₂)₃] | mdpi.com |
| Cobalt(III) | Binary Tris-chelate | [Co(S₂CNR₂)₃] | rsc.orgresearchgate.net |
| Iridium(III) | Binary Tris-chelate | [Ir(S₂CNR₂)₃] | eurjchem.com |
| Iron(III) | Binary Tris-chelate | [Fe(S₂CNR₂)₃] | rsc.org |
| Indium(III) | Binary Tris-chelate | [In(S₂CN(Me)(Ph))₃] | mdpi.com |
| Cobalt(II) | Adduct with Pyridine | [Co(S₂CNR₂)₂(py)₂] | scispace.com |
| Nickel(II) | Adduct with Pyridine | [Ni(S₂CNR₂)₂(py)₂] | scispace.com |
| Zinc(II) | Adduct with Bipyridine | [Zn(S₂CNR₂)₂(bpy)] | scispace.com |
Square Planar Geometries
Square planar geometry is predominantly observed in dithiocarbamate complexes of d⁸ metal ions, such as Ni(II), Pd(II), and Pt(II), as well as for Cu(II) (a d⁹ ion). scispace.commdpi.comnih.gov In these complexes, the metal center is typically coordinated to two dithiocarbamate ligands, creating a four-coordinate environment with an S₄ donor set. mdpi.com
Nickel(II) dithiocarbamate complexes are characteristically square planar and exhibit diamagnetic properties. scispace.com Single-crystal X-ray diffraction studies confirm that the nickel atom lies on an inversion center, bonded to two dithiocarbamate moieties in a square planar arrangement. scispace.comrsc.org Similarly, binary dithiocarbamate complexes of palladium(II) and platinum(II) are generally four-coordinate with a square planar geometry. mdpi.come3s-conferences.org
Copper(II) complexes also commonly adopt a square planar or a distorted square planar geometry. researchgate.netrsc.orgnih.gov This arrangement is stabilized by the coordination of two bidentate dithiocarbamate ligands. rsc.org Heteroleptic Ni(II) complexes containing both a dithiocarbamate ligand and a diphosphine ligand have also been synthesized, showing a distorted square planar geometry defined by a bidentate S,S-dithiolate and a P,P-diphosphine chelate. rsc.org
The table below lists metal ions known to form square planar dithiocarbamate complexes.
| Metal Ion | Complex Type | Example Formula | Reference |
|---|---|---|---|
| Nickel(II) | Binary Bis-chelate | [Ni(S₂CNR₂)₂] | scispace.comrsc.org |
| Palladium(II) | Binary Bis-chelate | [Pd(S₂CNR₂)₂] | mdpi.com |
| Platinum(II) | Binary Bis-chelate | [Pt(S₂CNR₂)₂] | mdpi.come3s-conferences.org |
| Copper(II) | Binary Bis-chelate | [Cu(S₂CNR₂)₂] | researchgate.netrsc.orgnih.gov |
| Nickel(II) | Heteroleptic (dithiocarbamate/diphosphine) | [Ni(S^S)(P^P)]⁺ | rsc.org |
Tetrahedral Geometries
For d¹⁰ metal ions like zinc(II), the most common four-coordinate geometry for dithiocarbamate complexes is tetrahedral. scispace.com In binary complexes with the formula [Zn(S₂CNR₂)₂], the zinc atom is chelated by two dithiocarbamate ligands, resulting in a distorted tetrahedral complex. scispace.comrsc.org However, the structural diversity of zinc dithiocarbamates can also include dimeric structures, where a dithiocarbamate ligand bridges two zinc centers, with each zinc atom maintaining a tetrahedral coordination. scispace.comrsc.org
Cobalt(II), a d⁷ ion, can also form tetrahedral dithiocarbamate complexes. ajgreenchem.comcore.ac.uk For example, the complex Co(α-NHdtc)₂, where α-NHdtc is α-naphthylamine dithiocarbamate, was proposed to have a tetrahedral geometry based on magnetic susceptibility and spectral data, distinguishing it from the more common square planar Co(II) dithiocarbamates. core.ac.uk Electronic spectra of certain Co(II) complexes in solution have also been interpreted as indicative of a tetrahedral arrangement around the cobalt atom. ajgreenchem.com
The table below highlights metal ions that form tetrahedral dithiocarbamate complexes.
| Metal Ion | Complex Type | Example Formula | Reference |
|---|---|---|---|
| Zinc(II) | Binary Bis-chelate (monomeric or dimeric) | [Zn(S₂CNR₂)₂] | scispace.comrsc.org |
| Cobalt(II) | Binary Bis-chelate | [Co(S₂CNR₂)₂] | ajgreenchem.comcore.ac.uk |
| Cadmium(II) | Binary Bis-chelate | [Cd(S₂CNR₂)₂] | ajgreenchem.com |
Redox Behavior and Electrochemistry of Dithiocarbamate Complexes
Metal dithiocarbamate complexes exhibit rich and interesting electrochemical properties, largely due to their ability to stabilize transition metals in a variety of oxidation states and undergo redox reactions. bohrium.comtandfonline.com This ability is attributed to the electronic flexibility of the dithiocarbamate ligand, which can exist in resonance forms, allowing it to stabilize both low- and high-valent metal ions. bohrium.comrsc.org
The redox behavior of these complexes is highly dependent on the central metal ion. publish.csiro.au Studies on a wide range of first-row transition metal dithiocarbamates have shown that the redox potential for both oxidation and reduction processes is markedly dependent on the metal's 3d electron configuration. publish.csiro.au These complexes often undergo sequential one-electron transfer reactions, which can be associated with significant structural changes. tandfonline.com
Cyclic voltammetry studies have revealed metal-centered redox processes. For example, some manganese(II) dithiocarbamate complexes exhibit two quasi-reversible redox couples assigned to the Mn(II)/Mn(III) and Mn(III)/Mn(IV) processes. researchgate.net Similarly, certain cobalt(III) complexes show a one-electron quasi-reversible process assigned to Co(III)/Co(IV) oxidation and the corresponding Co(IV)/Co(III) reduction. researchgate.net
The ligand itself can also participate in redox reactions. rsc.org For instance, the reaction of zinc(II) dithiocarbamate complexes with iodine results in the oxidation of the dithiocarbamate ligand to form a thiuram disulfide complex, as the Zn(II) center is not redox-active. rsc.org The electrochemical behavior can also be influenced by the electrode material; studies using mercury electrodes have shown that oxidative processes can be complicated by the high stability of mercury dithiocarbamate complexes and the formation of mixed-metal species. dissertation.com
The table below lists examples of redox processes observed in metal dithiocarbamate complexes.
| Metal Complex | Redox Process | Technique | Reference |
|---|---|---|---|
| First Row Transition Metals (Cr, Mn, Fe, Co, Ni, Cu) | One-electron oxidation and reduction | General Electrochemical Studies | publish.csiro.au |
| Manganese(II) Dithiocarbamates | Mn(II)/Mn(III) and Mn(III)/Mn(IV) couples | Cyclic Voltammetry | researchgate.net |
| Cobalt(III) Dithiocarbamates | Co(III)/Co(IV) and Co(IV)/Co(III) couples | Cyclic Voltammetry | researchgate.net |
| Iron(III) Dithiocarbamates | In-source oxidation to [Fe(dtc)₃]⁺ | Electrospray Ionization Mass Spectrometry | nih.gov |
| Zinc(II) Dithiocarbamate | Ligand oxidation to thiuram disulfide | Reaction with Iodine | rsc.org |
| Late Transition/Main Group Metals (Zn, Cd, Hg, Pb) | Oxidative processes involving electrode material (Hg) | Electrochemistry at Mercury Electrodes | dissertation.com |
Mechanistic Investigations of Sodium Dithiocarbamate and Its Derivatives
Chelation Mechanisms with Metal Ions
Dithiocarbamates are mono-anionic ligands that demonstrate remarkable versatility in forming stable coordination complexes with a vast array of metals, including all transition elements, as well as many main group, lanthanide, and actinide elements. bohrium.comnih.gov Their effectiveness as chelating agents stems from their molecular structure, which allows them to bind strongly to metal ions. The general formula for a dithiocarbamate (B8719985) salt is R₂NCS₂⁻Na⁺, with sodium dithiocarbamate being a primary example. wikipedia.org The chelation process significantly reduces the polarity of the metal ion by partially sharing its positive charge with the donor atoms of the ligand, a phenomenon that can involve electron delocalization over the newly formed chelate ring. researchgate.net This charge neutralization and the resulting lipophilicity of the metal complexes are key to their chemical behavior and applications. bohrium.comresearchgate.net
The coordination can occur in several ways, with the most common being a symmetrical bidentate fashion where both sulfur atoms bind to the metal center, forming a stable four-membered ring. bohrium.comnih.gov However, other coordination modes, such as monodentate (binding through one sulfur atom) and anisobidentate, are also known. bohrium.comnih.govnih.gov The specific mode of coordination can be influenced by factors like the steric and electronic properties of the metal and the substituents on the dithiocarbamate ligand. bohrium.com
Dithiocarbamates exhibit a strong binding affinity for a wide range of metal ions, a property that is fundamental to their use in various applications, from medicine to environmental remediation. nih.govnih.gov This strong affinity is attributed to the presence of two sulfur donor atoms in the ligand structure. researchgate.netnih.gov They are classified as soft ligands, which, according to Hard and Soft Acids and Bases (HSAB) theory, means they preferentially bind to soft or borderline acid metal ions. tandfonline.com
Research has demonstrated a distinct selectivity in the binding of dithiocarbamate ligands to different metal ions. Studies on heavy metal removal from aqueous solutions have shown a clear order of removal efficiency, which reflects the binding affinity. For instance, one study reported the selectivity for metal ion removal as Pb²⁺ ~ Cu²⁺ ~ Ag¹⁺ > Cd²⁺ > Co²⁺ > Ni²⁺ > Zn²⁺ > Fe²⁺. tandfonline.com This preference is due to the strong interaction between the soft sulfur donor atoms of the dithiocarbamate and soft metal ions like lead, copper, and silver. tandfonline.com Conversely, interactions with hard acids like Cr³⁺, Mn²⁺, and Fe³⁺ are observed to be minimal. tandfonline.com
The substituents on the dithiocarbamate can also influence selectivity. A comparative study found that an aromatic dithiocarbamate (diphenyldithiocarbamate) was more efficient at removing Pb, Cd, Cu, and Zn than its aliphatic counterpart (diethyldithiocarbamate), indicating that electronic modifications to the ligand can fine-tune its binding properties. iosrjournals.org The high stability of the resulting metal-dithiocarbamate complexes makes them practically insoluble in water but highly soluble in organic solvents, a crucial factor in their application for extracting metals. researchgate.netresearchgate.net Ion exchange resins functionalized with dithiocarbamate groups also show a high affinity for transition metals like Mercury(II), Lead(II), and Cadmium(II). scispace.com
| Metal Ion | Relative Binding Affinity/Removal Efficiency | Reference |
|---|---|---|
| Pb²⁺ | High | tandfonline.comiosrjournals.org |
| Cu²⁺ | High | tandfonline.comiosrjournals.org |
| Ag¹⁺ | High | tandfonline.com |
| Cd²⁺ | Moderate to High | tandfonline.comiosrjournals.org |
| Co²⁺ | Moderate | tandfonline.com |
| Ni²⁺ | Moderate | tandfonline.comeeer.org |
| Zn²⁺ | Moderate | tandfonline.comiosrjournals.orgeeer.org |
| Fe²⁺ | Low | tandfonline.com |
| Cr³⁺/Cr⁶⁺ | Very Low/No Interaction | tandfonline.com |
| Mn²⁺ | Very Low/No Interaction | tandfonline.com |
The two sulfur atoms of the dithiocarbamate group (-NCS₂⁻) are central to its chelating ability. researchgate.netnih.gov These sulfur atoms act as soft donor sites that readily form strong covalent bonds with metal ions, particularly transition metals. tandfonline.com The typical binding mode is bidentate, where both sulfur atoms coordinate to the metal ion to form a stable four-membered chelate ring. nih.govetdci.org This bidentate chelation enhances the thermodynamic and kinetic stability of the resulting complex compared to monodentate coordination. etdci.org
The electronic structure of the dithiocarbamate ligand is key to its function. It exists as a resonance hybrid of different forms, including the dithiocarbamate and thioureide forms. bohrium.comnih.gov The thioureide resonance form arises from the delocalization of the nitrogen atom's lone pair of electrons across the C-N bond and onto the sulfur atoms. bohrium.comtandfonline.com This delocalization gives the C-N bond a partial double bond character and increases the electron density on the sulfur atoms, strengthening their ability to donate to a metal center. bohrium.comnih.govtandfonline.com The ability to switch between these resonance structures allows dithiocarbamates to effectively stabilize metals in a wide range of oxidation states. bohrium.comnih.goviosrjournals.org The soft dithiocarbamate form is ideal for binding to low-valent metals, while the harder thioureide form can stabilize high-valent metals. bohrium.com This electronic flexibility makes dithiocarbamates exceptionally versatile ligands in coordination chemistry. bohrium.comnih.gov
Mechanisms in Catalysis and Chemical Transformations
This compound and its derivatives are valuable precursors and intermediates in organic synthesis due to their unique reactivity. researchgate.net They serve as building blocks for a variety of sulfur- and nitrogen-containing heterocyclic compounds and other organic molecules. tandfonline.com
This compound is a readily available starting material for synthesizing a range of important organic compounds. wikipedia.org The dithiocarbamate anion can be transformed through various reactions, often involving desulfurization or reaction with electrophiles.
Isothiocyanates: One of the most common applications is the conversion of dithiocarbamate salts into isothiocyanates (R-N=C=S). nih.govnih.gov This transformation is typically achieved by treating the dithiocarbamate salt with a desulfurizing agent. nih.govnih.gov A variety of reagents can effect this conversion, including lead nitrate (B79036), ethyl chloroformate, hydrogen peroxide, triphosgene, iodine, and chlorosilanes. tandfonline.comnih.gov The reaction mechanism generally involves an intermediate that eliminates a sulfur atom to form the isothiocyanate product. cbijournal.com
Thioureas: Dithiocarbamates are effective precursors for the synthesis of thioureas. nih.govresearchgate.net This method is often preferred because it avoids the use of toxic reagents like thiophosgene. nih.gov Unsymmetrical thioureas can be prepared by reacting a dithiocarbamate with a primary or secondary amine, often at elevated temperatures and without the need for a solvent or catalyst. nih.govresearchgate.netmdpi.com The reaction proceeds through the formation of an isothiocyanate intermediate in situ, which then reacts with the amine. nih.gov
Other Heterocycles: The reactivity of dithiocarbamates extends to the synthesis of other heterocyclic systems. They have been used to create thiazolidine-2-thiones through a multi-step process involving iodocyclization. nih.govmdpi.com They also serve as precursors for amides and 1,3,4-thiadiazoles. nih.govresearchgate.net
| Product | Reagents/Method | Key Features | Reference |
|---|---|---|---|
| Isothiocyanates | Decomposition of dithiocarbamate salt with desulfurizing agents (e.g., chlorosilanes, H₂O₂, iodine) | Avoids toxic phosgene (B1210022); can be a one-pot synthesis from an amine | tandfonline.comnih.govnih.gov |
| Thioureas | Reaction of dithiocarbamate with a primary or secondary amine | Often solvent-free and catalyst-free; avoids toxic reagents | nih.govresearchgate.netmdpi.com |
| Thiazolidine-2-thiones | Three-step method involving iodocyclization, dehydrohalogenation, and nucleophilic substitution | Multi-step synthesis from dithiocarbamate precursor | nih.govmdpi.com |
| Amides | Reaction of dithiocarbamates with aromatic amines under specific conditions | Can be synthesized from dithiocarbamate starting materials | nih.govresearchgate.net |
Organic dithiocarbamates are recognized for their utility as radical precursors in organic synthesis. researchgate.net The dithiocarbamate group can participate in and mediate radical reactions, enabling the formation of complex cyclic structures.
A key example is the tandem 4-exo-trig carbamoyl (B1232498) radical cyclization–dithiocarbamate group transfer reaction. nih.gov In this process, a carbamoyl radical, generated from a suitable precursor, cyclizes onto a nearby double bond. The resulting alkyl radical is then trapped by the dithiocarbamate group, which transfers from its initial position to the newly formed radical center. This sequence allows for the construction of ring-fused β-lactams. nih.gov
Furthermore, the dithiocarbamate group itself can be removed through a radical-mediated reduction. nih.govbham.ac.uk Tin-free methods have been developed for this reductive desulfurization, using systems like hypophosphorous acid (H₃PO₂) and a radical initiator. nih.govresearchgate.net This reduction is particularly useful for removing the dithiocarbamate functionality after it has served its purpose in a synthetic sequence, such as the β-lactam synthesis described above, without fragmenting the strained ring system. nih.gov
Mechanistic Aspects in Environmental Remediation
The strong chelating ability of this compound and its derivatives makes them effective agents for environmental remediation, specifically for the removal of toxic heavy metal ions from contaminated water and soil. nih.govtandfonline.comenpress-publisher.com The underlying mechanism is the chemical precipitation of metal ions through the formation of highly stable, insoluble metal-dithiocarbamate complexes. tandfonline.comenpress-publisher.comresearchgate.net
The process begins when the dithiocarbamate chelating agent is introduced into the contaminated medium. enpress-publisher.com It can react with a variety of heavy metal ions, including copper, cadmium, lead, nickel, and zinc, over a wide pH range. enpress-publisher.com The two sulfur donor atoms of the dithiocarbamate ligand readily bind to the metal ion, forming a stable chelate. tandfonline.comresearchgate.net This reaction transforms the soluble, toxic metal ions into insoluble, stable precipitates. nih.govtandfonline.com These precipitates can then be easily separated from the water through physical processes like filtration or sedimentation. researchgate.net
The effectiveness of this remediation is due to several factors:
Strong Chelation: The formation of a stable chelate ring between the dithiocarbamate and the metal ion results in a product with very low water solubility. nih.govtandfonline.com
Broad Efficacy: The agent is effective against a wide range of heavy metals. enpress-publisher.com
Rapid Reaction: The chelation reaction is typically very fast. tandfonline.com
Wide pH Range: The process works in both acidic and alkaline wastewater, although efficiency can be pH-dependent. enpress-publisher.comnih.gov At very low pH (e.g., pH < 2), performance can decrease due to the protonation of the sulfur donor atoms, which then compete with metal ions for the binding sites. nih.gov
Dithiocarbamates have also been immobilized onto solid supports, such as activated carbon or silica (B1680970), to create adsorbents for heavy metal removal. eeer.org In this approach, the dithiocarbamate functional group provides a high-affinity binding site on the surface of the adsorbent, enhancing its ability to capture metal ions from solution through metal-ligand formation. eeer.org
Heavy Metal Stabilization Mechanisms
This compound and its derivatives are effective chelating agents for heavy metals, a property attributable to the dithiocarbamate functional group (-NCS₂⁻). This group readily forms stable, insoluble complexes with a wide range of heavy metal ions, thereby immobilizing them and reducing their bioavailability and leachability in the environment. nih.govenpress-publisher.comnih.gov
The primary mechanism of stabilization is through chemical complexation, where the sulfur atoms of the dithiocarbamate ligand donate electron pairs to the metal ion, forming strong coordinate bonds. nih.govnih.gov This results in the formation of a stable, often five- or six-membered chelate ring structure. neu.edu.cn The general reaction involves the precipitation of metal dithiocarbamate complexes from a solution containing the metal ions. enpress-publisher.com
The effectiveness of heavy metal stabilization is influenced by several factors, including the nature of the substituents on the nitrogen atom of the dithiocarbamate, the specific heavy metal, and the environmental conditions such as pH. neu.edu.cnetdci.org For instance, sodium diethyldithiocarbamate (B1195824) (DDTCNa) has demonstrated high immobilization rates for both chromium (Cr³⁺) and nickel (Ni²⁺) in polluted soil, with the stability of the resulting Cr(DDTC)₃ complex being significantly greater than that of Ni(DDTC)₂. neu.edu.cn The process is generally effective over a wide pH range. enpress-publisher.com
The resulting metal-dithiocarbamate complexes are typically hydrophobic and insoluble in water, which contributes to their stability and prevents the re-release of the heavy metals into the environment. enpress-publisher.comresearchgate.net These complexes are also resistant to decomposition under high temperatures and strong acidic or alkaline conditions, minimizing the risk of secondary pollution. enpress-publisher.com
Table 1: Heavy Metal Immobilization by Dithiocarbamate Derivatives
| Dithiocarbamate Derivative | Heavy Metal(s) | Key Findings |
| Sodium diethyldithiocarbamate (DDTCNa) | Cr³⁺, Ni²⁺ | Achieved over 99% immobilization in polluted soil. Cr(DDTC)₃ was more stable than Ni(DDTC)₂. neu.edu.cn |
| Sodium dimethyl dithiocarbamate (SDDC) | Various transition metals | Forms highly stable, insoluble flocculent precipitates. enpress-publisher.com |
| General Dithiocarbamates | Pb, Cd, Cr | Significantly improves the encapsulation efficacy of geopolymers for these metals. nih.gov |
Mechanistic Studies of Biological Interactions (Non-Human Specific)
Enzyme Inhibition Pathways
Dithiocarbamates are recognized for their ability to inhibit a variety of enzymes, a key mechanism underlying their biological activity. This inhibition often occurs through interaction with metal ions within the enzyme's active site or by reacting with critical sulfhydryl groups of the enzyme. tandfonline.comtandfonline.com
A prominent example is the inhibition of copper-containing enzymes like tyrosinase. tandfonline.com Dithiocarbamates can chelate the copper ions essential for the catalytic activity of these enzymes. tandfonline.com Studies on mushroom tyrosinase have shown that n-alkyl dithiocarbamates act as potent inhibitors, with the mode of inhibition (competitive or mixed) depending on the specific substrate and the structure of the dithiocarbamate. tandfonline.comtandfonline.com For instance, some dithiocarbamates exhibit competitive inhibition with respect to the cresolase activity of tyrosinase, suggesting they bind to the copper at the active site. tandfonline.com
Dithiocarbamates also inhibit metallo-β-lactamases (MβLs), enzymes that confer bacterial resistance to β-lactam antibiotics. The inhibitory mechanism involves the dithiocarbamate moiety coordinating with the zinc ions in the active center of the MβLs. mdpi.com This interaction can be of a partially mixed inhibition type, as observed with certain dithiocarbamate derivatives against NDM-1, ImiS, and L1 MβLs. mdpi.com
Furthermore, dithiocarbamates are potent inhibitors of carbonic anhydrases (CAs), zinc-containing enzymes. rsc.orgacs.org X-ray crystallography has revealed that dithiocarbamates coordinate to the zinc ion in the enzyme's active site in a monodentate fashion through a sulfur atom. acs.org The inhibition constants (Kᵢ) for various dithiocarbamates against different CA isoforms can be in the low nanomolar range. acs.org
The inhibition of glutaredoxin-1 (GRX-1) by a dithiocarbamate derivative has been shown to be irreversible, involving the covalent binding of the inhibitor to the enzyme's active site. nih.gov Substrate protection studies confirmed that the inhibitor competes with the substrate for the same binding site. nih.gov
Table 2: Enzyme Inhibition by Dithiocarbamate Derivatives
| Enzyme | Dithiocarbamate Derivative | Inhibition Mechanism | Key Findings |
| Mushroom Tyrosinase | n-Alkyl dithiocarbamates | Competitive/Mixed Inhibition | Potent inhibitors with Kᵢ values in the micromolar range; inhibition involves chelation of active site copper. tandfonline.comtandfonline.com |
| Metallo-β-lactamases (NDM-1, ImiS, L1) | Dithiocarbamate derivative (DC1) | Partially Mixed Inhibition | Reversible inhibition with Kᵢ values of 0.29, 0.14, and 5.06 µM, respectively; involves coordination with active site zinc ions. mdpi.com |
| Carbonic Anhydrases (hCA I, II, IX, XII) | Various dithiocarbamates | Zinc-binding | Potent inhibition with Kᵢ values in the low nanomolar range; coordination to the active site zinc ion. acs.org |
| Glutaredoxin-1 (GRX-1) | 2-amino-5-(N-ethyl-N-isopropyl-dithiocarbamoyl)-pentanoic acid (2-AAPA) | Irreversible Inhibition | Time- and concentration-dependent inhibition with a Kᵢ of 91.3 μM; involves covalent binding to the active site. nih.gov |
Cellular and Subcellular Effects (non-human specific)
The biological activity of dithiocarbamates extends to various cellular and subcellular effects in non-human organisms. A primary mode of action is the disruption of cellular integrity and function, particularly in fungal cells. taylorandfrancis.comacs.org Dithiocarbamates, being lipophilic, can readily pass through cell membranes. researchgate.net
In fungi, dithiocarbamates are known to have a multi-site mode of action, interfering with various organelles and biological processes simultaneously. taylorandfrancis.com This includes the disruption of energy supply to the fungal cells and reaction with cellular thiol compounds, such as HS-containing enzymes. acs.org The antifungal activity of some dithiocarbamate derivatives is dependent on their metabolism by the fungal cell to release the active dithiocarbamoyl group. acs.org
Studies on gold(III)-dithiocarbamate complexes have revealed a multimodal mechanism of action against bacteria. This includes causing ultrastructural damage to the bacterial membrane and altering pathways related to energy metabolism and membrane stability. frontiersin.org The lipophilicity of dithiocarbamates, enhanced by complexation with metal ions, facilitates their permeability across cell membranes. researchgate.net
In V79 Chinese hamster fibroblasts, sodium diethyldithiocarbamate (DETC) has been shown to induce oxidative stress, as evidenced by increased levels of protein carbonyls and lipid peroxidation. nih.govresearchgate.net This is accompanied by an adaptive response of glutathione-related enzymes. nih.gov DETC can also induce apoptosis, and these cellular effects are linked to an imbalance in the cellular thiol redox state. nih.govresearchgate.net
Biochemical Pathways Affected by Dithiocarbamates
Dithiocarbamates can modulate a variety of biochemical pathways in non-human organisms. Their broad mechanism of action often involves the disruption of multiple metabolic processes. researchgate.net
In fungi, dithiocarbamates interfere with metabolic pathways under the control of the glutathione (B108866) redox cycle. dntb.gov.ua They are known to interact with amino acids and thiol-containing biomolecules, which can disrupt numerous enzymatic reactions. researchgate.net The fungicidal action is often based on the disruption of several metabolic processes simultaneously. researchgate.net
Transcriptomic analysis of bacteria treated with a gold(III)-dithiocarbamate complex revealed dysregulation of pathways related to energy metabolism, such as the tricarboxylic acid (TCA) cycle, pyruvate (B1213749) metabolism, and propanoate metabolism. frontiersin.org Additionally, pathways involved in membrane composition and stability, including fatty acid biosynthesis and glycerophospholipid metabolism, were also affected. frontiersin.org
In the nematode Caenorhabditis elegans, certain thiocarbamate and dithiocarbamate pesticides have been shown to cause dopaminergic neurotoxicity. nih.gov The metabolic pathways of these compounds can lead to the generation of reactive electrophilic species that can covalently modify proteins. nih.gov
Furthermore, sodium methyldithiocarbamate (SMD) has been shown to broadly inhibit cellular signaling pathways in mice, particularly those related to the innate immune response. nih.gov Transcriptomic analysis showed that SMD affects the expression of transcription factors in both the MyD88 and TRIF branches of Toll-like receptor 4 (TLR4) signaling. nih.gov It also inhibits NF-κB activation. nih.gov
Resistance Development Mechanisms (non-human specific)
A significant advantage of dithiocarbamate fungicides is their multi-site activity, which makes the development of resistance in fungal pathogens less likely compared to single-site inhibitors. acs.org Because they interfere with multiple biological processes within the fungal cell, a single mutation is unlikely to confer resistance. taylorandfrancis.com
However, the potential for resistance development is not entirely absent. In fungi, resistance to some antifungal agents can occur through mutations in the target enzyme. For example, resistance to echinocandins, which target cell wall synthesis, can arise from mutations in the FKS1 gene. mdpi.com While dithiocarbamates have a broader target range, some general resistance mechanisms in fungi could potentially play a role. These include the production of degradative enzymes that metabolize the antifungal compound or the action of efflux pumps that actively transport the compound out of the cell. nih.gov
In the context of bacteria, studies with a gold(III)-dithiocarbamate complex showed a low propensity for resistance development. frontiersin.orgnih.gov When bacterial cultures were exposed to strong selective pressure, no resistant mutants were detected. frontiersin.orgnih.gov This suggests that the multimodal mechanism of action of this complex, which includes membrane damage and inhibition of multiple metabolic pathways, makes it difficult for bacteria to develop resistance through a single genetic alteration. frontiersin.orgnih.gov The overuse of antibacterial agents is a known driver for the emergence of bacterial resistance mechanisms. mdpi.comresearchgate.net
Environmental Fate and Transformation of Sodium Dithiocarbamate
Degradation Pathways in Environmental Matrices
The degradation of sodium dithiocarbamate (B8719985) in the environment is a complex process influenced by factors such as sunlight, water, and microbial activity. These pathways ultimately lead to the breakdown of the parent compound into various metabolites.
Photolysis and Hydrolysis
Photolysis, or degradation by light, is a significant pathway for the breakdown of sodium dithiocarbamate in both aqueous solutions and on soil surfaces. atamanchemicals.comlookchem.com The environmental half-life of this compound due to photolysis can range from 0.3 to 2.26 days, depending on the geographical latitude and season. atamanchemicals.comlookchem.com In a buffered solution at pH 9, the experimental half-life for the photodegradation of 14C-labeled this compound was found to be 0.79 days, which is equivalent to 19 hours. atamanchemicals.comlookchem.com
Hydrolysis, the reaction with water, is another key degradation process, particularly in neutral and acidic conditions. atamanchemicals.comlookchem.com The rate of hydrolysis is highly dependent on the pH of the surrounding medium. For instance, the hydrolysis half-life of this compound has been reported to be 18 minutes at pH 5, 25.9 hours at pH 7, and 433.3 hours at pH 9. atamanchemicals.comlookchem.comatamanchemicals.comnih.gov This indicates that the compound is most stable in alkaline environments and degrades rapidly under acidic conditions. nih.gov The presence of certain metal ions, such as copper(II), can slow down the rate of hydrolysis by forming more stable complexes. researchgate.net
Table 1: Hydrolysis Half-life of this compound at Different pH Levels
| pH | Half-life | Reference |
|---|---|---|
| 5 | 18 minutes | atamanchemicals.comlookchem.comatamanchemicals.comnih.gov |
| 7 | 25.9 hours | atamanchemicals.comlookchem.comatamanchemicals.comnih.gov |
| 9 | 433.3 hours | atamanchemicals.comlookchem.comatamanchemicals.comnih.gov |
Microbial Degradation
Microbial activity plays a crucial role in the breakdown of this compound in the soil. nih.govcnr.it Soil microorganisms can utilize dithiocarbamates as a source of carbon and nitrogen, contributing to their degradation. nih.govcnr.it Studies have shown that the degradation of methyl isothiocyanate (MITC), a primary breakdown product of the related compound metam (B94612) sodium, is significantly faster in non-sterilized soil compared to sterilized soil, highlighting the importance of biological degradation. apsnet.org In fact, repeated applications of metam sodium can lead to the enrichment of indigenous microbial degraders in the soil, resulting in accelerated degradation of the compound. apsnet.org Specific genera of methylotrophic bacteria, including Alcaligenes, Pseudomonas, and Hyphomicrobium, have been identified as being capable of biodegrading dithiocarbamates. google.com
Formation of Metabolites and Degradation Products
The degradation of this compound, through processes like hydrolysis and photolysis, results in the formation of several metabolites and breakdown products. atamanchemicals.comlookchem.comnih.gov In aqueous solutions, it slowly decomposes to form carbon disulfide and dimethylamine (B145610). atamanchemicals.com This decomposition is accelerated in the presence of acids. atamanchemicals.com The oxidation of sodium dimethyldithiocarbamate (B2753861) can yield thiram (B1682883). atamanchemicals.com
Under anaerobic conditions, the major decomposition products identified are tetramethyl thiuram disulfide and tetramethyl thiuram monosulfide. nih.gov The thermal decomposition of this compound compounds can generate poisonous gases, including carbon disulfide, oxides of sulfur and nitrogen, hydrogen sulfide (B99878), and ammonia. atamanchemicals.com
When considering the broader class of dithiocarbamates, a number of other breakdown products can be formed in soil and water through the splitting off of carbon disulfide and hydrogen sulfide, as well as through oxidative degradation. who.int These can include ethylenethiourea (B1671646) (ETU), which is of particular toxicological importance. who.int
Mobility and Transport in Soil and Water Systems
The movement of this compound through the environment is influenced by its physical and chemical properties, which dictate its behavior in soil and water.
Adsorption and Leaching Characteristics
This compound is expected to have very high mobility in soil. nih.govechemi.com This is based on an estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 2.2. atamanchemicals.comechemi.com A low Koc value suggests that the compound is not likely to adsorb to suspended solids or sediment in water. atamanchemicals.comnih.gov Its high mobility indicates a potential for leaching into groundwater, particularly in soils with low organic matter. researchgate.net The pKa of the organic portion of this compound is estimated to be 5.4, meaning it will primarily exist in its dissociated, or ionic, form in environments with a neutral or alkaline pH. atamanchemicals.comnih.govechemi.com This ionic character also contributes to its limited adsorption to soil particles. nih.gov
Table 2: Mobility and Adsorption Parameters of this compound
| Parameter | Value | Implication | Reference |
|---|---|---|---|
| Estimated Koc | 2.2 | Very high mobility in soil | atamanchemicals.comechemi.com |
| Estimated pKa | 5.4 | Primarily exists in dissociated form at environmental pHs | atamanchemicals.comnih.govechemi.com |
Volatilization Processes
Volatilization from water or moist soil surfaces is not considered a significant fate process for this compound. atamanchemicals.comnih.govechemi.com This is because it is a salt and exists primarily in its dissociated form at typical environmental pH levels, which makes it nonvolatile. atamanchemicals.comnih.govechemi.com Therefore, it is not expected to move from water or moist soil into the atmosphere in significant amounts. atamanchemicals.comnih.govechemi.com Any particulate-phase this compound that might be present in the atmosphere will be removed through wet and dry deposition. atamanchemicals.com
Bioremediation and Environmental Mitigation Strategies
The environmental presence of compounds like this compound and its derivatives necessitates effective remediation and mitigation strategies. Bioremediation, which harnesses biological processes, and other environmental technologies are central to addressing contamination. These strategies focus on either degrading the dithiocarbamate molecule or utilizing its chemical properties to remediate other pollutants, such as heavy metals.
Use of Dithiocarbamates for Heavy Metal Remediation
Dithiocarbamates are highly effective chelating agents for heavy metals, a property that is extensively leveraged for environmental remediation. nih.govtandfonline.com Their ability to form strong, stable, and often insoluble complexes with a wide range of metal ions makes them valuable for removing these contaminants from wastewater and soil. nih.govtandfonline.comencyclopedia.pub
The core mechanism involves the two sulfur atoms in the dithiocarbamate group, which act as a bidentate or monodentate ligand, readily donating lone pairs of electrons to form coordinate bonds with metal ions. nih.govencyclopedia.pub This chelation process results in the formation of stable organometallic complexes, effectively precipitating the metals out of aqueous solutions. tandfonline.comcore.ac.uk The stability of these complexes is enhanced by the potential for electron sharing between the metal ion, the sulfur atoms, and the nitrogen atom. nih.govencyclopedia.pub
Research has demonstrated the efficacy of various dithiocarbamate compounds in remediating a variety of heavy metals. For instance, different amine-modified dithiocarbamates have been successfully used to remove zinc, nickel, and copper from wastewater, with copper being removed more readily than zinc and nickel. nih.govresearchgate.net The efficiency of metal removal is dependent on the specific dithiocarbamate used; for example, diphenyldithiocarbamate ligands have shown better metal chelating abilities than diethyldithiocarbamate (B1195824). nih.govcore.ac.uk Two novel dithiocarbamate ligands, one with a methylene (B1212753) linker and one without, were effective in removing Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Cd²⁺, Ag⁺, Zn²⁺, and Pb²⁺ from aqueous solutions. tandfonline.com
To enhance their application, dithiocarbamates have been used to modify various substrates. nih.gov For example, cellulose (B213188) modified with dithiocarbamate has been used for the removal of trivalent arsenic. nih.gov Similarly, dithiocarbamate has been grafted onto materials like crosslinked polyethyleneimine-glutaraldehyde polymer and dithiocarbamate chitosan (B1678972) (DTC-CTS) to effectively remove heavy metals such as lead(II), copper(II), and cadmium(II) from wastewater and reduce their bioavailability in soil. nih.govresearchgate.netmdpi.com Powdered activated carbon (PAC) modified with sodium diethyldithiocarbamate (SDDC) has also shown improved removal efficiency for chromium, nickel, and zinc from electroplating wastewater compared to unmodified PAC. eeer.org
Table 1: Examples of Heavy Metal Remediation using Dithiocarbamate-Based Materials
| Dithiocarbamate Material | Target Heavy Metals | Removal Efficiency/Performance | Reference |
| Amine-modified dithiocarbamates | Zinc (Zn), Nickel (Ni), Copper (Cu) | Successfully removed from wastewater; higher removal for Cu. | nih.gov |
| Dithiocarbamate-modified cellulose | Trivalent Arsenic (As(III)) | Effective removal from water. | nih.gov |
| Dithiocarbamate-modified hydrochar | Divalent Lead (Pb(II)) | Effective in removing from the environment. | nih.govmdpi.com |
| Dithiocarbamate grafted on crosslinked polymer | Lead (Pb(II)), Copper (Cu(II)), Cadmium (Cd(II)) | >90% removal from wastewater within 40 minutes. | mdpi.com |
| Dithiocarbamate chitosan (DTC-CTS) | Cadmium (Cd) | Reduced Cd uptake in Arabidopsis thaliana by up to 50%. | nih.gov |
| Sodium diethyldithiocarbamate (SDDC)-modified PAC | Chromium (Cr), Nickel (Ni), Zinc (Zn) | Improved removal from 92.1% to 96.9% for Cr. | eeer.org |
| Diphenyldithiocarbamate | Lead (Pb), Cadmium (Cd), Copper (Cu), Zinc (Zn) | Higher removal efficiency compared to aliphatic diethyldithiocarbamate. | core.ac.uk |
Microorganism and Plant-Based Approaches
Bioremediation and phytoremediation offer sustainable and environmentally friendly approaches to manage dithiocarbamate contamination. These methods utilize the metabolic processes of microorganisms and plants to degrade or transform these chemical compounds in soil and water. nih.govmdpi.com
Microorganism-Based Degradation
Soil microorganisms play a crucial role in the breakdown of dithiocarbamates, often using them as sources of carbon and nitrogen. nih.gov Several microbial species have been identified as being involved in the degradation of these compounds. nih.gov A microbial consortium comprising methylotrophic bacteria from the genera Alcaligenes, Pseudomonas, and Hypomicrobium has been shown to biodegrade dithiocarbamates in contaminated environments. google.com The optional presence of other bacteria, such as Thiobacillus, can also be part of the consortium. google.com This method can be applied in situ or in bioreactors, with optimal conditions for decontamination being a pH between 5.0 and 8.5 and a temperature range of 5°C to 42°C. google.com
Further research has identified additional microbial genera capable of degrading dithiocarbamates, including Stenotrophomonas, Micrococcus, Enterobacter, Nocardioides, Serratia, as well as fungi like Mucor, Trametes, Trichoderma, Pichia, and Aspergillus. nih.gov Studies on the dithiocarbamate fungicide mancozeb (B1675947) revealed that the bacterial strains Pseudomonas aeruginosa and Rhizobium pusense, isolated from pesticide-contaminated agricultural fields, could degrade 97-99% of an initial 100 mg/L concentration within ten days. jazindia.com These strains also demonstrated 95-100% degradation of mancozeb in both sterilized and non-sterilized soil. jazindia.com
Table 2: Microorganisms Involved in Dithiocarbamate Degradation
| Microorganism Genus/Species | Type | Dithiocarbamate Compound | Reference |
| Alcaligenes | Bacterium | General Dithiocarbamates | google.com |
| Pseudomonas | Bacterium | General Dithiocarbamates | nih.govgoogle.com |
| Hypomicrobium | Bacterium | General Dithiocarbamates | google.com |
| Thiobacillus | Bacterium | General Dithiocarbamates | google.com |
| Stenotrophomonas | Bacterium | General Dithiocarbamates | nih.gov |
| Micrococcus | Bacterium | General Dithiocarbamates | nih.gov |
| Enterobacter | Bacterium | General Dithiocarbamates | nih.gov |
| Serratia | Bacterium | General Dithiocarbamates | nih.gov |
| Aspergillus | Fungus | General Dithiocarbamates | nih.gov |
| Trichoderma | Fungus | General Dithiocarbamates | nih.gov |
| Pseudomonas aeruginosa | Bacterium | Mancozeb | jazindia.com |
| Rhizobium pusense | Bacterium | Mancozeb | jazindia.com |
Plant-Based Approaches (Phytoremediation)
Phytoremediation is an emerging technology that uses plants to decontaminate soil and water. awsjournal.orgmedcraveonline.com Plants can absorb, translocate, and metabolize contaminants, or they can stimulate microbial degradation in the rhizosphere (the soil region directly influenced by root secretions). mdpi.commedcraveonline.com This approach is considered a cost-effective and in-situ treatment for soils contaminated with organic pollutants like pesticides. mdpi.comawsjournal.org
While much of phytoremediation research has focused on other classes of pesticides, the principles are applicable to dithiocarbamate-contaminated sites. mdpi.comresearchgate.net The process can involve several mechanisms, including phytostimulation, where root exudates enhance the activity of degrading microbes in the soil. awsjournal.org
A related application involves using plant-derived materials in remediation. Dithiocarbamate chitosan, a modified biopolymer, has been used as a soil amendment. nih.govresearchgate.net In a study using Arabidopsis thaliana as a model plant, the addition of dithiocarbamate chitosan to cadmium-contaminated soil significantly reduced the plant's uptake of cadmium. nih.govresearchgate.net This demonstrates an indirect plant-based strategy where a dithiocarbamate-modified material mitigates the uptake of other toxins by plants, improving plant health and reducing the entry of heavy metals into the food chain. nih.gov
Advanced Analytical Methodologies for Sodium Dithiocarbamate
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure and bonding characteristics of sodium dithiocarbamate (B8719985). These techniques probe the interaction of the molecule with electromagnetic radiation, providing a unique fingerprint based on its vibrational and electronic properties, as well as the magnetic environment of its constituent atoms.
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in sodium dithiocarbamate. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific chemical bonds.
Key vibrational bands in the FT-IR spectrum of dithiocarbamates provide significant structural information. nih.gov The carbon-nitrogen (C-N) stretching vibration, often referred to as the "thioureide band," is of particular interest. biotech-asia.orgajrconline.org Its position in the spectrum, typically between 1450 and 1550 cm⁻¹, indicates a bond order that is intermediate between a single and a double bond. ajrconline.org This partial double bond character arises from the delocalization of electrons within the dithiocarbamate moiety. ajrconline.org
Another important vibrational mode is the carbon-sulfur (C-S) stretching. Dithiocarbamate ligands typically show two bands for the symmetric and asymmetric C-S stretching vibrations. pharmainfo.in The presence of a single sharp band in this region for metal complexes suggests that the dithiocarbamate ligand is acting as a bidentate chelating agent. pharmainfo.in The metal-sulfur (M-S) stretching vibrations are usually observed in the far-infrared region of the spectrum. biotech-asia.orgpharmainfo.in
The nature of the substituent groups attached to the nitrogen atom and the coordination environment of the central metal atom can influence the position and shape of these characteristic bands. biotech-asia.org For instance, in sodium dithiocarbamates, the C-N stretching bands tend to appear at lower wavenumbers compared to their metal chelate counterparts, which is attributed to a lower π-character in the C-N bond. biotech-asia.org
Table 1: Characteristic FT-IR Absorption Bands for Dithiocarbamates
| Vibrational Mode | Frequency Range (cm⁻¹) | Significance |
| ν(N-H) and ν(O-H) | 3100–3400 | Stretching vibrations in primary/secondary dithiocarbamates and hydrated salts. nih.gov |
| ν(C-N) (Thioureide band) | 1450–1550 | Indicates partial double bond character of the C-N bond. biotech-asia.orgajrconline.org |
| ν(C-S) | 950–1050 | Stretching vibrations of the carbon-sulfur bonds. nih.gov |
| ν(M-S) | Far-IR region | Metal-sulfur bond vibrations in metal dithiocarbamate complexes. biotech-asia.orgpharmainfo.in |
Ultraviolet-Visible (UV-Vis) spectroscopy, also known as electronic spectroscopy, provides information about the electronic transitions within a molecule. nih.gov For dithiocarbamate ligands, the UV-Vis spectrum typically displays three absorption bands in the ultraviolet region, which are attributed to intramolecular charge transfer transitions. nih.gov
These bands are generally assigned as follows:
Band I: Arises from the π → π* transition within the N-C=S group. nih.gov
Band II: Corresponds to the π → π* transition of the S-C=S group. nih.gov
Band III: Assigned to the n → π* transition. nih.gov
In metal dithiocarbamate complexes, additional electronic transitions can occur, including d-d transitions originating from the excitation of metal ions, as well as metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands. nih.gov The position of the maximum absorbance is a key parameter obtained from UV-Vis analysis. For instance, a study involving various dithiocarbamate fungicides reported a maximum absorbance at 272 nm. oup.comresearchgate.net Another study on sodium diethyldithiocarbamate (B1195824) (SDDC) also documented its UV/Vis spectrum. researchgate.net The analysis of metal-dithiocarbamate complexes, such as those with copper(II), can be performed by detecting the complex at wavelengths between 260-287 nm. acs.org
Table 2: Typical UV-Vis Absorption Bands for Dithiocarbamates
| Transition Type | Approximate Wavelength Range (nm) | Description |
| π → π* (N-C=S) | 250-265 | Electronic transition within the thioureide group. arabjchem.org |
| π → π* (S-C=S) | 280-290 | Electronic transition within the dithiocarbonyl group. arabjchem.org |
| n → π* | ~340 | Transition involving non-bonding electrons on the sulfur atoms. pharmainfo.in |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of this compound in solution. It provides information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13).
In the ¹H NMR spectrum of dithiocarbamate derivatives, the chemical shifts of the protons on the alkyl groups attached to the nitrogen atom are particularly informative. rsc.org For example, in sodium diethyldithiocarbamate, the protons of the methylene (B1212753) groups (-CH₂-) are deshielded due to the electron-withdrawing effect of the adjacent nitrogen atom. arabjchem.org
¹³C NMR spectroscopy provides valuable insights into the carbon framework of the molecule. acs.org The chemical shift of the carbon atom in the NCS₂ moiety is a key diagnostic signal. acs.org Studies have shown a correlation between the ¹³C chemical shift of this carbon and the bonding characteristics within the NCS₂ fragment. acs.org For instance, the ¹³C NMR spectrum of piperidine (B6355638) dithiocarbamate ligand shows the δ(N¹³CS₂) resonance at 212.87 ppm. pharmainfo.in The structure of novel dithiocarbamate derivatives has been elucidated using a combination of 1D and 2D NMR techniques, including COSY, NOESY, HSQC, and HMBC experiments. nih.gov
Table 3: Representative NMR Data for Dithiocarbamate Derivatives
| Nucleus | Compound Type | Typical Chemical Shift Range (ppm) | Notes |
| ¹H | Alkyl groups on Nitrogen | 1.0 - 4.0 | The chemical shift depends on the specific alkyl group and its proximity to the nitrogen atom. rsc.orgchemicalbook.comchemicalbook.com |
| ¹³C | NCS₂ carbon | 190 - 215 | Sensitive to the electronic environment and bonding within the dithiocarbamate group. pharmainfo.inacs.org |
| ¹³C | Alkyl carbons | 10 - 60 | Provides information on the carbon skeleton of the substituent groups. rsc.org |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. Electron impact (EI) and electrospray ionization (ESI) are common ionization techniques used for the analysis of dithiocarbamates.
Electron impact mass spectra of sodium alkyl and dialkyl dithiocarbamates have been reported to show molecular ions and characteristic fragmentation patterns. oup.com For example, the mass spectrum of sodium N,N-dimethyl dithiocarbamate exhibits successive losses of sodium and hydrogen sulfide (B99878) from the molecular ion. oup.com
Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for the analysis of ionic and polar compounds like this compound. nih.gov ESI-MS has been used to study N,N-diethyldithiocarbamate complexes with various metal ions. researchgate.net Desorption electrospray ionization (DESI), a related technique, allows for the direct analysis of dithiocarbamates from surfaces. wur.nl
Table 4: Selected Mass Spectrometry Data for Dithiocarbamate Analysis
| Ionization Technique | Compound/Fragment | m/z | Reference |
| EI-MS | Protonated dimethyl isothiocyanate ion | 88 | oup.com |
| ESI-MS | Protonated cobalt(III) diethyldithiocarbamate complex | 504 | researchgate.net |
| ESI-MS/MS | EBDC-dimethyl precursor ion | 241.05 | researchgate.net |
| ESI-MS/MS | PBDC-dimethyl precursor ion | 255.04 | researchgate.net |
The crystal structure of sodium dimethyldithiocarbamate (B2753861) dihydrate, Na[S₂CN(CH₃)₂]·2H₂O, has been determined by single-crystal X-ray diffraction. iucr.org In this structure, the sodium ion is coordinated to four water oxygen atoms and two sulfur atoms, forming a distorted octahedron. iucr.org The >NCS₂ moiety is essentially planar, and both sulfur atoms participate in hydrogen bonding with the water molecules. iucr.org
The geometry of the dithiocarbamate ligand is influenced by the substituents on the nitrogen atom and the coordination to a metal center. iucr.org For instance, a comparison between the structures of sodium dimethyldithiocarbamate and sodium pyrrolidinedithiocarbamate reveals differences in the ligand bite angle. iucr.org The crystal structure of sodium di-(isopropyl)dithiocarbamate pentahydrate has also been investigated, revealing networks of C-H···S interactions. rsc.org
Table 5: Selected Crystallographic Data for Sodium Dimethyldithiocarbamate Dihydrate
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.981 (1) |
| b (Å) | 5.871 (2) |
| c (Å) | 12.878 (1) |
| β (°) | 113.62 (1) |
| Z | 4 |
| Ligand Bite Angle (°S-C-S) | 120.9 (1) |
Source: iucr.org
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for the separation, identification, and quantification of dithiocarbamates and their metabolites, particularly in complex matrices like food and environmental samples. tandfonline.com High-performance liquid chromatography (HPLC) is the most widely used chromatographic method for this purpose. tandfonline.comjst.go.jp
Due to the low stability and poor solubility of many dithiocarbamates, various analytical strategies have been developed. tandfonline.com One common approach involves the conversion of dithiocarbamates to a more stable derivative prior to chromatographic analysis. For example, dithiocarbamates can be methylated using methyl iodide to form their corresponding methyl esters, which can then be separated by HPLC and detected by a UV detector. oup.comjst.go.jp
The choice of chromatographic column and mobile phase is critical for achieving good separation. Reversed-phase C18 columns are frequently used, often in combination with an ion-pairing reagent like hexanesulfonate to improve the retention and separation of the dithiocarbamate complexes. acs.org Hydrophilic interaction liquid chromatography (HILIC) has also been explored as an alternative separation technique. tandfonline.com
For detection, UV detectors are a common and cost-effective choice. tandfonline.com However, for higher sensitivity and selectivity, mass spectrometry (MS) is often coupled with HPLC (LC-MS). tandfonline.comnih.gov LC-MS/MS, in particular, provides excellent specificity and allows for the detection of dithiocarbamates at very low concentrations. tandfonline.comnih.gov Both atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) have been successfully used as ionization sources for the LC-MS analysis of dithiocarbamates. nih.govtandfonline.com
Table 6: Overview of Chromatographic Methods for Dithiocarbamate Analysis
| Chromatographic Technique | Derivatization/Complexation | Detection Method | Application |
| HPLC | Methylation with methyl iodide | UV (272 nm) | Determination of various dithiocarbamate fungicides. oup.comjst.go.jp |
| Reversed-Phase HPLC | In-situ formation of Cu(II) complexes with hexanesulfonate ion-pair | UV (260-287 nm) | Trace level analysis in natural waters. acs.org |
| HPLC | Conversion to sodium salts and methylation with dimethyl sulfate | LC-MS/MS (ESI) | Analysis in beer, fruit juice, and malt. nih.gov |
| HILIC | Alkaline extraction with stabilizer | LC-MS/MS | Separation of different dithiocarbamate classes. nih.govtandfonline.com |
Gas Chromatography (GC) and Coupled Techniques
Gas chromatography (GC) is a cornerstone technique for the analysis of dithiocarbamates, albeit often through an indirect approach. encyclopedia.pubnih.gov Due to the non-volatile and unstable nature of DTCs, direct analysis is not feasible. thermofisher.comthermofisher.com The most common method involves the acid hydrolysis of DTCs to produce carbon disulfide (CS₂), which is then quantified by GC. thermofisher.comthermofisher.comtandfonline.com This is a non-specific "sum method" that determines the total DTC content without distinguishing between different parent compounds. thermofisher.comthermofisher.com
The standard procedure involves the reaction of the sample with stannous chloride (SnCl₂) in hydrochloric acid (HCl) under heat (e.g., 80°C) in a sealed vial. thermofisher.comthermofisher.com The volatile CS₂ generated is then partitioned into an organic solvent, such as isooctane (B107328) or n-heptane, in the headspace and analyzed by GC coupled with a mass spectrometer (GC-MS). thermofisher.comthermofisher.comgoogle.com GC-MS provides high selectivity and is considered a standard technique for this analysis. encyclopedia.pubnih.gov Other detectors used include the flame photometric detector (FPD), electron capture detector (ECD), and pulsed flame photometric detector (PFPD). encyclopedia.pubnih.govrsc.org
Headspace GC is particularly advantageous as it minimizes matrix effects and reduces potential contamination of the GC system. google.comdss.go.thnih.gov Automated headspace GC methods have been developed to improve sample throughput, allowing for the analysis of approximately 40 samples per day. dss.go.thnih.gov
A significant challenge in GC-based methods is the potential for interference from naturally occurring compounds in certain crops, like those from the Brassica family, which can also produce CS₂ during analysis. thermofisher.com Additionally, the choice of solvent for CS₂ standards is critical, as some solvents like hexane (B92381) can co-elute with CS₂ and cause quenching of the detector signal. rsc.org To overcome the limitations of the indirect method, derivatization techniques have been developed. This involves converting the DTCs into more stable and volatile compounds, such as their methyl or propyl esters, before GC analysis. tandfonline.comnih.govnih.gov
Table 1: Performance of a Validated GC-MS Method for Dithiocarbamate Analysis
| Parameter | Value | Reference |
|---|---|---|
| Limit of Quantification (LOQ) | ≤40 µg/kg | nih.gov |
| Recovery | 75-104% | nih.gov |
| Relative Standard Deviation (RSD) | <15% at LOQ | nih.gov |
| Matrices Validated | Grape, green chilli, tomato, potato, brinjal, pineapple, chayote | nih.gov |
Liquid Chromatography (LC) and High-Performance Liquid Chromatography (HPLC)
Liquid chromatography (LC) and its high-performance variant (HPLC) offer a direct approach to analyzing dithiocarbamates, allowing for the separation and quantification of individual DTC compounds. nih.govtandfonline.com This is a significant advantage over the non-specific GC-CS₂ method, as different DTCs possess varying toxicological profiles. tandfonline.com
A common strategy involves the extraction of DTCs from a sample using an alkaline buffer containing a chelating agent like EDTA and a stabilizer such as cysteine. nih.govnih.govjst.go.jp The EDTA chelates the metal ions in ethylenebis(dithiocarbamates) (EBDCs) and propylenebis(dithiocarbamates) (PBDCs), rendering them soluble as anions. tandfonline.com For analysis by reversed-phase HPLC, derivatization is often employed. A widely used method is the methylation of the DTCs using methyl iodide to form their corresponding methyl esters, which can then be separated and detected. nih.govjst.go.jpoup.com
LC coupled with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity, making it a powerful tool for DTC analysis. nih.govnih.govnih.gov Both electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) sources have been utilized, with the choice depending on the specific DTCs and their metabolites being analyzed. tandfonline.com For instance, APCI has shown better sensitivity for certain metabolites like ETU and PTU. tandfonline.com A rapid and sensitive LC-MS/MS method using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation approach has been developed for the analysis of multiple DTCs in various food matrices. nih.govjst.go.jp
UV detection is a more accessible but less selective alternative to MS. tandfonline.comacs.org The absorbance is typically measured around 272 nm. oup.comresearchgate.net
Table 2: Comparison of LC-MS/MS and HPLC-UV Methods for Dithiocarbamate Analysis
| Technique | Principle | Advantages | Limitations | Reference |
|---|---|---|---|---|
| LC-MS/MS | Separation by LC, detection by mass spectrometry. | High sensitivity and selectivity, allows for identification of individual DTCs and metabolites. | Higher cost and complexity. | nih.govnih.govnih.gov |
| HPLC-UV | Separation by HPLC, detection by UV absorbance. | Lower cost, simpler operation. | Lower selectivity, potential for matrix interference. | tandfonline.comoup.comacs.org |
Ligand Exchange Chromatography
Ligand exchange chromatography (LEC) is a more specialized chromatographic technique that can be applied to the analysis of dithiocarbamates. This method is predicated on the strong chelating properties of the dithiocarbamate moiety with various metal ions. chemiis.com
In one application of this principle for HPLC analysis, dithiocarbamates are complexed in situ with Cu(II) ions. acs.org These positively charged copper-dithiocarbamate complexes are then separated on a C-18 reversed-phase column using an ion-pairing reagent, such as hexanesulfonate. acs.org The detection is carried out by monitoring the wavelength of maximum absorption for the specific Cu(II)-ligand complex, which typically falls between 260 and 287 nm. acs.org This method has been successfully used for the trace-level analysis of various dithiocarbamates in natural waters. acs.org
Electrophoretic and Biosensing Techniques
Electrophoretic techniques , particularly capillary electrophoresis (CE), have emerged as a viable method for the separation and determination of dithiocarbamates. cornell.edunih.govtandfonline.com CE separates ions based on their electrophoretic mobility in an electrolyte-filled capillary under the influence of a high voltage. uomustansiriyah.edu.iq This technique offers simplicity, high resolution, and sensitivity. nih.govuomustansiriyah.edu.iq
For dithiocarbamate analysis, CE methods often employ a boric acid buffer and direct UV absorbance detection at wavelengths around 254 nm. nih.govtandfonline.com The separation is influenced by the pH and the specific composition of the buffer. nih.govtandfonline.com CE has been successfully applied to determine sodium methyldithiocarbamate and other DTCs in spiked wheat samples and commercial formulations. nih.gov Detection limits in the low micromolar range have been reported. nih.govtandfonline.com
Biosensing techniques offer a rapid and often portable alternative for the detection of dithiocarbamates, making them suitable for on-site screening. mdpi.comcabidigitallibrary.org These methods are typically based on the principle of enzyme inhibition. mdpi.comedpsciences.org Dithiocarbamates are known inhibitors of several enzymes, including aldehyde dehydrogenase (ALDH), tyrosinase, and laccase. mdpi.com
An amperometric biosensor can be constructed by immobilizing an enzyme like ALDH on an electrode surface. cabidigitallibrary.orgtandfonline.com The enzymatic reaction, which produces a measurable electrical current, is inhibited in the presence of dithiocarbamates. The degree of inhibition, observed as a decrease in current, is proportional to the concentration of the dithiocarbamate. mdpi.comcabidigitallibrary.org These biosensors have demonstrated high sensitivity, with some capable of detecting dithiocarbamates at the parts-per-billion (ppb) level. tandfonline.com
Table 3: Examples of Biosensors for Dithiocarbamate Detection
| Enzyme | Detection Principle | Reported Detection Limit | Reference |
|---|---|---|---|
| Aldehyde Dehydrogenase (ALDH) | Amperometric detection of enzyme inhibition. | As low as 8 ppb | tandfonline.com |
| Tyrosinase | Amperometric detection of enzyme inhibition. | Not specified | mdpi.comedpsciences.org |
| Laccase | Amperometric detection of enzyme inhibition. | 0.002 ppm (for Ziram) | mdpi.com |
Sample Preparation and Matrix Effects in Analysis
Effective sample preparation is a critical step that significantly impacts the accuracy and reliability of dithiocarbamate analysis. nih.govthermofisher.comtandfonline.com The instability of DTCs necessitates specific extraction and cleanup procedures to prevent their degradation before analysis. nih.govnih.govtandfonline.com
A primary challenge is that DTCs can rapidly decompose into carbon disulfide and the corresponding amine upon contact with acidic plant juices. nih.govthermofisher.com Therefore, homogenization of samples in organic solvents, as is common in methods like QuEChERS for other pesticides, is not directly applicable without modification. nih.govthermofisher.com
For GC-based analysis where total CS₂ is measured, the sample preparation involves a controlled acid hydrolysis with tin(II) chloride and hydrochloric acid to quantitatively convert all DTCs to CS₂. thermofisher.comnih.govresearchgate.net The CS₂ is then extracted into a water-immiscible organic solvent like iso-octane. thermofisher.comnih.gov
For LC-based methods aiming to analyze individual DTCs, an alkaline extraction is necessary to stabilize the compounds. nih.govtandfonline.com This typically involves extracting the sample with an alkaline buffer containing a chelating agent like EDTA and a reducing agent or antioxidant like cysteine or dithiothreitol (B142953) (DTT). nih.govtandfonline.comnih.govnih.gov EDTA complexes with the metal ions in some DTCs, increasing their solubility, while the antioxidant prevents oxidative degradation. tandfonline.com Following extraction, a derivatization step, often methylation, is usually performed. nih.govnih.gov
Matrix effects can significantly interfere with the analysis, either enhancing or suppressing the analytical signal. In GC analysis, complex matrices like spices can pose a challenge, and techniques like mid-column backflushing may be employed to maintain instrument performance. nih.gov For LC-MS/MS, matrix effects are also a concern, and the use of a stable isotope dilution assay, where a known amount of an isotopically labeled standard is added to the sample, is an effective way to compensate for these effects and for losses during sample preparation. nih.gov The QuEChERS method, when modified for DTCs, incorporates a dispersive solid-phase extraction (d-SPE) step for cleanup, which helps to remove interfering matrix components. nih.govjst.go.jp
Quantitative Analysis and Monitoring Techniques
Quantitative analysis of dithiocarbamates relies on the validation of the chosen analytical method to ensure its accuracy, precision, and sensitivity. nih.govresearchgate.net This involves determining key performance parameters such as the limit of detection (LOD), limit of quantification (LOQ), linearity, recovery, and reproducibility. thermofisher.comnih.govresearchgate.net
For GC-MS methods that measure total CS₂, quantification is typically performed using an external calibration curve prepared from CS₂ standards. thermofisher.comepa.gov However, due to matrix effects, matrix-matched standards are often preferred for more accurate quantification in complex samples. thermofisher.comthermofisher.com The total DTC concentration is then expressed as mg of CS₂ per kg of sample. thermofisher.com
In LC-MS/MS analysis , which allows for the determination of individual DTCs (or their derivatives), quantification is achieved by creating calibration curves for each specific analyte. nih.govnih.gov The use of internal standards, particularly stable isotopically labeled analogs of the analytes, is highly recommended for the most accurate quantification, as it corrects for both matrix effects and variations in extraction efficiency. nih.gov
Monitoring techniques for dithiocarbamates in food and environmental samples often employ these validated chromatographic methods. Spectrophotometric methods, based on the colorimetric reaction of CS₂ with a copper-based reagent, are also used, especially in resource-limited settings. nih.govacs.orgacs.org While simpler and less expensive, spectrophotometry is less sensitive and specific than chromatographic techniques. dss.go.thnih.gov
The development of rapid screening methods, such as biosensors, provides a valuable tool for on-site monitoring and preliminary assessment, which can then be followed by confirmatory analysis using more sophisticated laboratory-based techniques like GC-MS or LC-MS/MS. cabidigitallibrary.orgedpsciences.org
Table 4: Key Parameters in Quantitative Analysis of Dithiocarbamates
| Parameter | Description | Importance | Reference |
|---|---|---|---|
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Defines the sensitivity of the method. | thermofisher.comdss.go.thresearchgate.net |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be accurately and precisely quantified. | Crucial for regulatory compliance and risk assessment. | thermofisher.comdss.go.thnih.govresearchgate.net |
| Recovery | The percentage of the known amount of analyte recovered from a spiked sample. | Indicates the efficiency and accuracy of the sample preparation and analysis. | dss.go.thnih.govnih.govresearchgate.net |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | Essential for creating a reliable calibration curve for quantification. | nih.govresearchgate.net |
| Reproducibility | The closeness of agreement between results of measurements of the same analyte carried out under changed conditions (e.g., different days, analysts, or equipment). | Demonstrates the robustness and reliability of the method. | nih.gov |
Theoretical and Computational Chemistry of Sodium Dithiocarbamate
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone in the theoretical analysis of the dithiocarbamate (B8719985) moiety. These ab initio methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and properties of the molecule.
Density Functional Theory (DFT) has become the most prevalent computational method for studying dithiocarbamates and their metal complexes due to its favorable balance of accuracy and computational cost. acs.orgmdpi.com DFT calculations are employed to predict a variety of molecular properties, including optimized geometries, vibrational frequencies, and reaction energies. figshare.com
Studies on dithiocarbamate systems often utilize hybrid functionals, such as B3LYP, in conjunction with basis sets like the 6-31G family to achieve reliable results. acs.org DFT is instrumental in understanding the structural parameters of the dithiocarbamate ligand, such as bond lengths and angles within the core NCS₂ fragment. These calculations confirm the planar geometry of this group and are crucial for interpreting experimental data from techniques like X-ray crystallography and infrared spectroscopy. Furthermore, DFT serves as the foundation for more detailed analyses of bonding and reactivity, such as molecular orbital and electrostatic potential analyses. mdpi.com
Molecular orbital (MO) theory provides a powerful framework for understanding the chemical reactivity and bonding in sodium dithiocarbamate. The analysis typically focuses on the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
For the dithiocarbamate anion, the HOMO is of particular interest as it represents the region from which electrons are most likely to be donated in a chemical reaction, such as chelation. Computational studies consistently show that the HOMO is primarily localized on the two sulfur atoms. acs.orgproceedings.science This high electron density on the sulfur atoms confirms them as the primary active sites for coordinating with metal cations. acs.org The energy of the HOMO is correlated with the molecule's ability to act as an electron donor, while the HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. researchgate.net
Table 1: Key Findings from Molecular Orbital Analysis of Dithiocarbamate
| Orbital | Key Characteristic | Implication |
|---|---|---|
| HOMO | High electron density localized on the two sulfur atoms. | Confirms sulfur atoms as the primary nucleophilic and metal-coordinating sites. |
| LUMO | Typically distributed over the S-C-S region. | Represents the site for potential electrophilic attack or back-bonding with metals. |
| HOMO-LUMO Gap | An indicator of molecular stability and reactivity. | A smaller gap suggests higher reactivity, facilitating chelation. |
Molecular Electrostatic Potential (MEP) analysis is a computational technique used to visualize the three-dimensional charge distribution of a molecule and predict its reactive sites. The MEP map displays regions of negative and positive electrostatic potential, corresponding to areas of electron richness (nucleophilic sites) and electron deficiency (electrophilic sites), respectively.
In studies of the dithiocarbamate anion, MEP maps consistently reveal the most negative potential to be concentrated around the two sulfur atoms. acs.orgnih.gov This finding provides a clear visual confirmation that these sulfur atoms are the most favorable sites for electrophilic attack and for the coordination of metal cations. dntb.gov.uarsc.org The nitrogen atom, in contrast, shows a significantly lower negative potential, indicating it is a much weaker electron donor compared to the sulfur atoms. proceedings.science MEP analysis is thus a valuable tool for rationalizing the strong chelating ability of dithiocarbamates. nih.gov
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, offers a rigorous method for analyzing the nature of chemical bonds based on the topology of the electron density. mdpi.com This analysis involves locating bond critical points (BCPs) between atoms and examining the properties of the electron density (ρ) and its Laplacian (∇²ρ) at these points.
In the context of dithiocarbamate complexes, QTAIM has been used to characterize the M-S (metal-sulfur) bonds as well as the internal bonds within the ligand itself (C-S and C-N). scispace.comnih.gov The values of ρ and ∇²ρ at the BCP provide insight into the degree of covalency and ionic character of a bond. nih.gov For instance, QTAIM analysis can quantify the covalent character of the interaction between the dithiocarbamate's sulfur atoms and a coordinated metal ion. acs.orgbohrium.com This method provides a more profound understanding of bonding than simple orbital overlap models and is particularly useful for comparing bonding across a series of different metal complexes. acs.orgnih.gov
Table 2: Typical QTAIM Parameters and Their Interpretation for Chemical Bonds
| Parameter | Description | Interpretation for Covalent Bonds | Interpretation for Ionic/Closed-Shell Interactions |
|---|---|---|---|
| Electron Density at BCP (ρ(r)) | Magnitude of electron density at the bond critical point. | High value (>0.2 a.u.) | Low value (<0.1 a.u.) |
| Laplacian of Electron Density (∇²ρ(r)) | Curvature of the electron density at the BCP. | Negative value (∇²ρ < 0) | Positive value (∇²ρ > 0) |
| Total Energy Density (H(r)) | Sum of kinetic and potential energy densities at the BCP. | Negative value (H < 0) | Positive or slightly negative value (H ≥ 0) |
Note: The values are general indicators and can vary depending on the specific system.
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum calculation into localized, intuitive chemical concepts like bonds, lone pairs, and atomic hybrids. acs.org It is particularly useful for analyzing charge transfer and resonance effects within a molecule.
For the dithiocarbamate ligand, NBO analysis provides quantitative insight into its unique electronic structure. A key finding is the significant delocalization of the nitrogen atom's lone pair electrons into the π-system of the CS₂ group. This delocalization is responsible for the partial double bond character of the C-N bond, which is stronger than a typical single bond. proceedings.science NBO calculations quantify this interaction by analyzing the "second-order perturbation energy" between the nitrogen lone pair donor orbital and the C-S π* acceptor orbitals. This analysis helps to explain the planar geometry of the NCS₂ core and its electronic properties.
While quantum chemical calculations typically focus on static, single-molecule systems at zero Kelvin, Molecular Dynamics (MD) simulations provide insight into the behavior of molecules over time at finite temperatures. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of conformational changes, solvent effects, and adsorption processes. acs.org
For this compound, MD simulations have been used to explore its interaction with surfaces and its behavior in aqueous solutions. mdpi.com For example, simulations can model the adsorption of dithiocarbamate ions onto a metal surface, calculating important parameters like adsorption energy and binding strength. acs.org These simulations help to understand the initial stages of protective film formation in corrosion inhibition or the mechanism of mineral flotation where dithiocarbamates are used as collectors. MD can also be used to study the conformational dynamics of larger dithiocarbamate derivatives and their interactions with biological macromolecules. nih.gov
Modeling of Coordination and Bonding Interactions
Computational chemistry, particularly through methods like Density Functional Theory (DFT) and ab initio molecular orbital calculations, is a powerful tool for elucidating the complex coordination and bonding characteristics of this compound. researchgate.netresearchgate.netresearchgate.net Modeling studies reveal a fascinating duality in the coordination of the sodium ion, which is heavily influenced by the specific dithiocarbamate ligand and the presence of hydrating water molecules.
In some crystalline forms, such as sodium phenyl dithiocarbamate, direct coordination between the sodium cation and a sulfur atom of the dithiocarbamate anion is observed. preprints.org In this structure, the sodium atom exhibits an octahedral geometry, being coordinated to five water molecules and one sulfur atom, with a reported Na—S bond length of 3.0235(6) Å. preprints.org
Conversely, other studies on hydrated this compound salts, including sodium 1,2,3,4-tetrahydroquinolinedithiocarbamate and sodium di-(isopropyl)dithiocarbamate pentahydrate, indicate no direct sodium-sulfur coordination bond. nih.govrsc.org In these instances, the sodium ion's coordination sphere is fully occupied by water molecules. This can result in the formation of hydrated cationic units, such as [Na(H₂O)₃⁺], or more complex dinuclear entities like [Na₂(OH₂)₁₀], where two distorted NaO₆ octahedra share an edge. nih.govrsc.org The absence of a direct Na-S bond in these compounds is sometimes attributed to steric hindrance or electronic repulsion involving the dithiocarbamate ligand. nih.gov
Quantum chemical calculations are instrumental in defining the active sites for metal chelation. These models confirm that the sulfur atoms of the dithioamino (–NHCSS⁻) group are the primary sites for coordination. researchgate.net DFT calculations can further quantify the nature of metal-sulfur (M-S) bonds, assessing their covalent character and predicting the stability of the resulting complexes. researchgate.netresearchgate.net
| Compound | Coordination Features | Key Findings & Bond Lengths | Reference |
| Sodium phenyl dithiocarbamate | Octahedral Na⁺ geometry; direct Na-S coordination. | Coordinated to 5 H₂O and 1 S atom; Na—S = 3.0235(6) Å. | preprints.org |
| Sodium 1,2,3,4-tetrahydroquinoline-dithiocarbamate | No direct Na-S bond; Na⁺ coordinated by H₂O. | Forms a hydrated [Na(H₂O)₃⁺] cation. | nih.gov |
| Sodium di-(isopropyl)dithiocarbamate pentahydrate | No direct Na-S bond; Na⁺ coordinated by H₂O. | Forms a dinuclear [Na₂(OH₂)₁₀] entity with bridging H₂O. | rsc.org |
Prediction of Spectroscopic Properties
Computational methods are essential for the prediction and interpretation of the spectroscopic properties of this compound, providing a bridge between its molecular structure and its experimental spectra, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR).
Infrared (IR) Spectroscopy: Theoretical calculations can accurately predict the vibrational frequencies of this compound. Key characteristic bands include the thioureide ν(C–N) stretching vibration and the C–S stretching vibrations. nih.govresearchgate.net The position of the thioureide band, typically found between 1440-1484 cm⁻¹, provides insight into the C-N bond's double-bond character, which arises from the delocalization of the nitrogen lone pair electrons into the CS₂ moiety. nih.goviucr.org The C-S stretching modes are also significant. A single, sharp ν(C–S) band observed around 990-1000 cm⁻¹ is often interpreted as evidence of a symmetrically coordinated dithiocarbamate group. iucr.org For instance, in hydrated sodium 1,2,3,4-tetrahydroquinolinedithiocarbamate, the ν(C–N) and ν(C–S) bands have been reported at 1484 cm⁻¹ and 968 cm⁻¹, respectively. nih.govresearchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be simulated using approaches like the Gauge-Independent Atomic Orbital (GIAO) method. doi.org A particularly diagnostic signal in the ¹³C NMR spectrum of dithiocarbamates is that of the NCS₂ carbon. nih.govresearchgate.net Computational and experimental data show this signal appears significantly downfield, for example at 212 ppm for the hydrated sodium salt of 1,2,3,4-tetrahydroquinolinedithiocarbamate. nih.govresearchgate.netnih.gov This pronounced deshielding is correctly predicted by theoretical models and is attributed to the electronic effects of the adjacent nitrogen and sulfur atoms, reflecting a reduction in electron density around the carbon. nih.govresearchgate.net
| Spectroscopic Technique | Key Feature | Typical Experimental Value (cm⁻¹ for IR, ppm for NMR) | Interpretation | References |
| IR Spectroscopy | Thioureide ν(C–N) | 1440 - 1484 cm⁻¹ | Indicates partial double-bond character of the C-N bond. | nih.gov, iucr.org |
| IR Spectroscopy | ν(C–S) | ~968 - 1000 cm⁻¹ | A single sharp peak suggests symmetrical coordination of the CS₂ group. | nih.gov, iucr.org |
| ¹³C NMR Spectroscopy | NCS₂ Carbon Signal | ~207 - 212 ppm | Significant deshielding due to adjacent N and S atoms, indicating low electron density. | nih.gov, researchgate.net, iucr.org |
Advanced Applications in Chemical and Environmental Sciences
Industrial Applications and Research Directions
Sodium dithiocarbamate (B8719985) and its derivatives are versatile compounds with significant applications across various industrial sectors. Their utility stems from their ability to chelate metals, act as radical inhibitors, and interact with various chemical systems. atamanchemicals.commdpi.com These properties have led to their use as vulcanization accelerators, mineral processing collectors, antifouling agents, lubricant additives, and polymerization terminators. mdpi.comresearchgate.net
In the polymer industry, particularly in rubber manufacturing, dithiocarbamates are employed as vulcanization accelerators. alibaba.comatamanchemicals.com Their function is to expedite the cross-linking of polymer chains with sulfur, a process that enhances the rubber's elasticity, strength, and durability. alibaba.com The use of dithiocarbamate accelerators leads to a faster vulcanization process compared to processes without them. mdpi.com Sodium dimethyldithiocarbamate (B2753861) is specifically noted for its role as a vulcanization accelerator for both synthetic and natural rubbers, as well as latex. atamanchemicals.comenpress-publisher.com
Research has explored the synergistic effects of different dithiocarbamates with other accelerators. For instance, studies have investigated the combination of zinc dithiocarbamates with thiazole-based accelerators in natural rubber vulcanization, finding the highest activity with a combination of zinc dibenzyldithiocarbamate (B1202937) (ZBEC) and MBTS. nih.gov Another study focused on a dibenzyldithiocarbamate derivative as an additional accelerator for silica-filled styrene-butadiene rubber (SBR) compounds, which effectively enhanced vulcanization efficiency by reducing the optimal vulcanization time and increasing the crosslink density. nih.gov These findings highlight the ongoing research into optimizing rubber properties through advanced accelerator systems based on dithiocarbamate structures.
Table 1: Research Findings on Dithiocarbamate-based Vulcanization Accelerators
| Dithiocarbamate Type | Polymer | Key Research Finding | Reference |
| Sodium Dibenzyldithiocarbamate | Silica-filled SBR | Applied with other accelerators, it reduced vulcanization time and increased crosslink density. | nih.gov |
| Zinc Dibenzyldithiocarbamate (ZBEC) | Natural Rubber (NR) | Showed the highest mutual activity when combined with MBTS accelerator. | nih.gov |
| Sodium, Zinc, and Lanthanum Dithiocarbamate | Rubber | Demonstrated a faster vulcanization process compared to using no dithiocarbamate accelerator. | mdpi.com |
Froth flotation is a critical process in mineral processing for selectively separating valuable minerals from ore. wikipedia.org Dithiocarbamates, including sodium dithiocarbamate, serve as effective collectors in this process. mdpi.comchemiis.com Their primary role is to adsorb onto the surface of specific mineral particles, rendering them hydrophobic so they can attach to air bubbles and be carried to the surface in a froth for collection. wikipedia.org
This compound and its analogues are particularly noted for their use in the flotation of sulfide (B99878) ores. wikipedia.org They are known to be more stable over a wide pH range (from pH 5 to 12) compared to more conventional collectors like xanthates, and they can achieve faster flotation rates. researchgate.netjournals.co.za The adsorption mechanism of dithiocarbamates involves the formation of stable metal-thiolate bonds on the mineral surface. journals.co.za This strong affinity for metal ions makes them highly specific collectors, particularly for copper ions. nih.gov
Research has explored using sodium dimethyl-dithiocarbamate as a co-collector with xanthates for floating pentlandite (B1173512) ore, showing that certain mixtures can improve nickel recovery and grade. researchgate.net In another study, sodium diethyldithiocarbamate (B1195824) (DDTC) was found to act as an activator for chrysocolla flotation, bonding to surface copper atoms and creating more active sites for xanthate collectors to adsorb, thereby improving recovery. bibliotekanauki.pl
Table 2: Comparison of Dithiocarbamates and Xanthates as Flotation Collectors
| Property | Dithiocarbamates | Xanthates | Reference |
| pH Stability | Stable over a wide pH range (5-12). | Sensitive to pH changes. | researchgate.netjournals.co.za |
| Flotation Rate | Can achieve faster flotation rates. | Generally slower flotation rates. | researchgate.net |
| Adsorption Mechanism | Formation of metal-thiolate bonds. | Charge transfer between collector and mineral surface. | researchgate.netjournals.co.za |
| Selectivity | High specificity, particularly for copper ions. | Selectivity can decrease with longer hydrocarbon chains. | wikipedia.orgnih.gov |
| Cost | More expensive, often used as secondary collectors. | Commonly used as primary collectors due to lower cost. | researchgate.net |
Sodium dimethyldithiocarbamate is widely utilized as an antifouling agent, particularly in paints and coatings. atamanchemicals.comalibaba.com Its purpose is to prevent the growth and attachment of unwanted organisms on submerged surfaces. alibaba.com In marine applications, it is added to paints to protect the hulls of boats and ships from the accumulation of algae, bacteria, and other marine life. alibaba.com
Beyond marine paints, it serves as an antimicrobial agent in various industrial coatings, preventing microbial growth on coated surfaces, which is especially useful in humid environments. alibaba.comatamanchemicals.com The compound is also used as an antifouling agent in gas and oil drilling muds. atamanchemicals.comatamanchemicals.com Its effectiveness stems from its biocidal properties, which inhibit the proliferation of a broad spectrum of microorganisms. atamanchemicals.comatamanchemicals.com
Dithiocarbamates are established as multifunctional additives in lubricants. mdpi.comresearchgate.net They are valued for imparting excellent antiwear, extreme pressure, and antioxidant properties to lubricating oils and greases. vanderbiltchemicals.comvanderbiltchemicals.com The presence of sulfur and nitrogen in their structure allows them to form protective tribofilms on metal surfaces under friction, which reduces wear and prevents seizure. researchgate.netdiva-portal.org
Research into novel lubricant additives has focused on environmentally friendly formulations. researchgate.net Studies have been conducted on alkylborate–dithiocarbamate compounds, which combine the tribochemical properties of boron, sulfur, and nitrogen in a single molecule. researchgate.net These new compounds have shown promise in providing better antiwear performance compared to traditional zinc-based additives. researchgate.net While the primary application is as lubricant additives, the strong metal-chelating ability of dithiocarbamates is also a foundational principle for their use in chemical sensors, a field of ongoing research. mdpi.com
In the field of polymer science, sodium dimethyldithiocarbamate functions as a highly effective polymerization terminator, also known as a "shortstop". atamanchemicals.comatamanchemicals.com It is particularly used in the emulsion polymerization of styrene-butadiene rubber (SBR) and styrene-butadiene latex. atamanchemicals.comatamanchemicals.com
Its role is to act as a free radical inhibitor, which rapidly quenches the polymerization reaction once the desired molecular weight or conversion has been achieved. atamanchemicals.comatamanchemicals.com This immediate cessation is crucial for controlling the properties of the final polymer product. The ability to halt the synthesis process makes it an important chemical in the production of synthetic rubbers. researchgate.netenpress-publisher.com
Agricultural Research and Development
This compound and related compounds have a long history of use in agriculture, primarily as broad-spectrum pesticides. atamanchemicals.comresearchgate.net They are employed to protect a wide variety of fruits and vegetables from fungal diseases and other pests during growth, storage, and shipment. mdpi.comnih.gov The fungicidal action of dithiocarbamates is characterized by a multi-site mode of action, which makes it difficult for fungi to develop resistance. nih.gov
Sodium dimethyldithiocarbamate is used in the formulation of fungicides, insecticides, and herbicides. alibaba.comresearchgate.net For example, metam (B94612) sodium, the sodium salt of methyldithiocarbamic acid, is used as a general biocide and soil fumigant to eliminate nematodes, soil pathogens, and weeds before planting. nih.govoup.com Research in this area continues to explore the mechanisms of action and potential applications of these compounds. For instance, developmental toxicity studies using zebrafish have been conducted to understand the biological impact of dithiocarbamate pesticides like sodium metam. oup.com
Table 3: Agricultural Applications of Dithiocarbamate Compounds
| Application | Function | Specific Compound Example | Reference |
| Fungicide | Protects crops from fungal diseases. | Thiram (B1682883), Ziram (B1684391), Mancozeb (B1675947) | nih.gov |
| Herbicide | Prevents the growth of certain weeds. | Diallate | nih.gov |
| Insecticide | Controls insect pests. | Sodium dimethyldithiocarbamate | atamanchemicals.comresearchgate.net |
| Nematicide/Soil Fumigant | Eliminates nematodes and soil pathogens. | Metam sodium | nih.govoup.com |
Fungicidal and Pesticidal Mechanisms (non-human specific)
Sodium dithiocarbamates are a well-established group of pesticides that have been utilized for over six decades to control a wide array of organisms, including bacteria, fungi, nematodes, and mollusks. atamanchemicals.com Their fungicidal and pesticidal activity is primarily attributed to their ability to disrupt essential life processes in these organisms. The core mechanism of action involves the inhibition of metal-dependent and sulfhydryl enzyme systems. epa.gov
Dithiocarbamates, including sodium dimethyldithiocarbamate, are known to chelate with metal cations, such as copper, which are vital for the enzymatic functions within fungal cells. eagri.org By binding to these metals, they disrupt the normal metabolic pathways of the fungi. bakerandbaker.co.in Furthermore, dithiocarbamates can be metabolized into isothiocyanates, which are reactive compounds that can interfere with vital thiol compounds within the fungal cell. eagri.org This disruption of multiple metabolic processes contributes to their broad-spectrum fungicidal efficacy. researchgate.net
The pesticidal action of sodium dimethyldithiocarbamate extends to its use as an insecticide and microbicide. researchgate.net The cytotoxic nature of dithiocarbamates makes them effective as broad-spectrum biocides. researchgate.net They have strong metal-binding characteristics and can interact with sulfhydryl-containing compounds, which are crucial for the biological functions of various pests. researchgate.net
Herbicidal Applications and Action
In addition to their fungicidal and pesticidal properties, certain dithiocarbamates, including those derived from this compound, are employed as herbicides. epa.govmdpi.com These herbicides are primarily used to control the growth of broadleaf weeds and various grasses. mdpi.com The herbicidal action of dithiocarbamates is also linked to their ability to interfere with essential enzyme systems in plants. epa.gov By inhibiting these enzymes, they disrupt critical metabolic functions, leading to the elimination of the targeted plant species. nih.gov Some dithiocarbamate-based herbicides have been shown to be effective against plants that generate oxidants. mdpi.com
Crop Protection and Disease Control Strategies
This compound and its derivatives are integral to various crop protection and disease control strategies in agriculture. They are applied to crops and soil to manage pests, weeds, and fungal diseases. riverlandtrading.com These compounds can be used for leaf spraying, seed treatment, and soil treatment to prevent and control a range of diseases affecting grains, fruits, and vegetables. atamanchemicals.comatamanchemicals.com
As a seed treatment, sodium diethyldithiocarbamate (SDDC) protects seeds from fungal and bacterial infections, disinfecting the seed surface and eliminating seed-borne pathogens. bakerandbaker.co.in This leads to improved seedling emergence and early crop vigor. bakerandbaker.co.in For soil sterilization, SDDC can be applied as a soil drench to disinfect planting beds and create a pathogen-free environment for seedlings and high-value crops. bakerandbaker.co.in In some instances, SDDC has also been investigated for its potential as a plant growth regulator, promoting root development and enhancing nutrient uptake. bakerandbaker.co.in
Environmental Remediation and Heavy Metal Management
This compound is a highly effective chelating agent for heavy metals, making it a valuable tool in environmental remediation and the management of heavy metal contamination. enpress-publisher.comenpress-publisher.com Its ability to form stable, insoluble complexes with a wide range of heavy metal ions is central to its application in this field. enpress-publisher.comenpress-publisher.com
Precipitation of Heavy Metals from Industrial Wastewater
Industrial wastewater is a significant source of heavy metal pollution. Sodium dimethyldithiocarbamate is widely used as a precipitating agent to remove heavy metals from these waste streams. moleko.comfaerber-schmid.ch It can be added to wastewater either continuously or in batches to react with dissolved heavy metal ions. moleko.com
The reaction between this compound and heavy metals results in the formation of a dense, highly insoluble sludge that is easily dewatered. moleko.com This process is effective for a variety of metals and can be enhanced by the use of cationic polyelectrolyte flocculants to improve the separation of the precipitate from the liquid. moleko.com The effectiveness of precipitation can often be improved by adjusting the pH of the wastewater to a range of 7 to 9. moleko.com
Table 1: Concentration of Dimet (Sodium Dimethyldithiocarbamate) for Precipitation of Various Metal Ions (Note: The recommended dosage for complete precipitation is typically 10 to 30% in excess of the stoichiometric equivalent.)
| Metal Ion | Concentration of Dimet (mg/L) per 1.0 mg/L of Metal Ion |
|---|---|
| Cadmium (Cd²⁺) | 6.4 |
| Chromium (Cr³⁺) | 20.8 |
| Copper (Cu²⁺) | 11.3 |
| Iron (Fe³⁺) | 19.4 |
| Lead (Pb²⁺) | 3.5 |
| Manganese (Mn²⁺) | 13.1 |
| Mercury (Hg²⁺) | 3.6 |
| Nickel (Ni²⁺) | 12.3 |
| Silver (Ag⁺) | 3.3 |
| Zinc (Zn²⁺) | 11.0 |
Data sourced from Moleko. moleko.com
Chelation and Removal of Specific Metal Ions
The chelating properties of this compound allow for the targeted removal of specific metal ions from aqueous solutions. tandfonline.comresearchgate.net The dithiocarbamate ligand contains sulfur donor atoms that readily form strong, stable complexes with a variety of transition metals. tandfonline.comresearchgate.net This chelation process is effective across a wide pH range and can be used to remove metals such as copper, cadmium, chromium, mercury, lead, manganese, nickel, and zinc. enpress-publisher.com
The efficiency of heavy metal removal can be influenced by the specific type of dithiocarbamate used. mdpi.com For instance, modifying the structure of the dithiocarbamate molecule can enhance its affinity for certain metals. The resulting metal-dithiocarbamate complexes are insoluble and precipitate out of the solution, allowing for their easy removal. enpress-publisher.com
Table 2: Research Findings on Heavy Metal Removal using Dithiocarbamate Derivatives
| Dithiocarbamate Derivative | Target Metal Ions | Removal Efficiency/Adsorption Capacity | Reference |
|---|---|---|---|
| Poly-ammonium/sodium dithiocarbamate | Zn(II), Ni(II), Cu(II) | 226.76, 234.47, and 245.53 mg/g respectively | nih.gov |
| Sodium diethyldithiocarbamate | Zn(II), Pb(II), Ni(II), Mn(II), Fe(II), Cu(II), Cd(II) | >90% removal | nih.gov |
| Dithiocarbamate chitosan (B1678972) (DTC-CTS) | Cadmium (Cd) | Decreased Cd uptake by plants by up to 50% | nih.govresearchgate.net |
| Sodium 1,3,5-hexahydrotriazinedithiocarbamate (HTDC) | Coordinated Copper (CuEDTA) | Precipitated copper to less than 0.5 mg/L | nih.gov |
Soil Remediation and Stabilization
This compound is also utilized in the remediation of soils contaminated with heavy metals. moleko.commade-in-china.com By forming stable complexes with heavy metals present in the soil, it reduces their bioavailability and mobility. made-in-china.com This process, known as stabilization, effectively immobilizes the heavy metals, preventing them from being taken up by plants or leaching into groundwater. nih.govresearchgate.net
The application of dithiocarbamate-based amendments, such as dithiocarbamate chitosan, has been shown to be effective in reducing the accumulation of cadmium in plants grown in contaminated soils. nih.govresearchgate.net This approach offers a promising in-situ remediation strategy for polluted soils. nih.govresearchgate.net Furthermore, sodium diethyldithiocarbamate intercalated into montmorillonite (B579905) has demonstrated superior stabilization properties for heavy metals in mine tailings, significantly reducing their leachability. researchgate.net
Adsorption of Contaminants
The chelating nature of the dithiocarbamate group is central to its application in the removal of heavy metal contaminants from aqueous environments. made-in-china.comcamachem.comenpress-publisher.com Dithiocarbamates readily form stable, insoluble complexes with a variety of heavy metal ions, facilitating their precipitation and removal from wastewater. enpress-publisher.comenpress-publisher.com This characteristic is being leveraged through the development of advanced adsorbent materials.
Researchers have successfully functionalized various substrates with dithiocarbamate groups to enhance their heavy metal adsorption capabilities. For instance, modifying powdered activated carbon (PAC) with sodium diethyldithiocarbamate (SDDC) has been shown to significantly improve the removal of chromium, nickel, and zinc from electroplating wastewater, especially under neutral and alkaline conditions. eeer.org The modification introduces functional groups that strongly bind to heavy metals. eeer.org Similarly, dithiocarbamate-functionalized biochar has been synthesized and has demonstrated a high selectivity for removing lead (II) from multi-metal solutions. mdpi.com
The development of novel dithiocarbamate-based adsorbents continues to be an active area of research. A dithiocarbamate-grafted star-like polymer has shown exceptional adsorption capacities for various cationic dyes, such as methylene (B1212753) blue and crystal violet. nih.gov Another innovative approach involves the synthesis of a dithiocarbamate surfactant derivative (DTC-SDS) which has displayed high removal rates for manganese, zinc, and lead ions in wastewater. nih.govacs.orgacs.org The adsorption process for this material follows a Langmuir monomolecular layer model, with the chemical interaction between the dithiocarbamate's active groups and the metal ions being the primary mechanism. nih.govacs.org
Furthermore, magnetic nanocomposites functionalized with dithiocarbamate groups have been developed for the removal of heavy metal ions like copper, cadmium, lead, and mercury. bohrium.com These materials combine the strong chelating ability of dithiocarbamates with the ease of magnetic separation, offering an efficient and practical solution for water treatment. bohrium.com The table below summarizes the adsorption performance of various dithiocarbamate-modified adsorbents for different contaminants.
Table 1: Adsorption Capacities of Dithiocarbamate-Functionalized Adsorbents
| Adsorbent | Contaminant | Adsorption Capacity (mg/g) | Removal Rate (%) |
|---|---|---|---|
| Dithiocarbamate Surfactant Derivative (DTC-SDS) | Mn²⁺ | 191.01 | 97.99 |
| Zn²⁺ | 111.7 | 98.48 | |
| Pb²⁺ | 79.14 | 99.91 | |
| Dithiocarbamate-grafted star-like polymer | Methylene Blue | 2624 | >98 |
| Crystal Violet | 2553 | >98 | |
| Basic Fuchsin | 1729 | >98 | |
| Methylene Violet 3RAX | 1239 | >98 | |
| Dithiocarbamate-functionalized magnetic reduced graphene oxide | Cu(II), Cd(II), Pb(II), Hg(II) | High | Not specified |
| Dithiocarbamate-modified biochar | Pb(II) | High | 98 |
| Powdered Activated Carbon-SDDC | Cr, Ni, Zn | Enhanced | Not specified |
Precursors in Material Synthesis
Beyond environmental applications, this compound and its derivatives serve as valuable single-source precursors (SSPs) in the synthesis of advanced materials. ucl.ac.ukresearchgate.netrsc.org The thermal decomposition of metal dithiocarbamate complexes provides a clean and efficient route to produce metal sulfide materials with controlled stoichiometry. researchgate.netmdpi.com
Metal Sulfide Nanoparticles and Thin Films
The use of dithiocarbamate complexes as SSPs is particularly prominent in the synthesis of metal sulfide nanoparticles and thin films. ucl.ac.ukresearchgate.netacs.org The solvothermal decomposition of various metal dithiocarbamate complexes has been successfully employed to create a range of metal sulfide nanoparticles. ucl.ac.uk This method allows for systematic studies into how factors like decomposition temperature and precursor concentration affect the phase and morphology of the resulting nanoparticles. ucl.ac.ukresearchgate.net
For example, lead sulfide (PbS) nanoparticles have been synthesized using 1,10-phenanthroline (B135089) adducts of lead(II) bis(N-alkyl-N-phenyl dithiocarbamate) as SSPs. mdpi.com The variation in the functional group on the precursor compound was found to influence the morphology of the resulting nanoparticles, producing either spherical particles or short rods. mdpi.com Similarly, tin(II) dithiocarbamates have been used to deposit tin sulfide (SnS) thin films via aerosol-assisted chemical vapor deposition (AACVD). researchgate.net The stoichiometry of the SnS films was found to be optimal at higher precursor concentrations and a temperature of 450 °C. researchgate.net
The synthesis of ternary metal sulfides has also been achieved using this approach. For instance, nanoparticles of iron-nickel sulfide, iron-copper sulfide, and nickel-cobalt (B8461503) sulfide have been prepared through the decomposition of mixtures of the corresponding metal-dithiocarbamate complexes. rsc.org However, this method was not successful in producing iron-zinc or iron-indium sulfides, which resulted in mixtures of binary metal sulfides. rsc.org
The deposition of zinc sulfide (ZnS) thin films has been accomplished using zinc dithiocarbamate precursors through the metal-organic chemical vapor deposition (MOCVD) method. scispace.com These precursors have proven effective for creating high-quality ZnS films on various substrates. scispace.com Additionally, silver diethyldithiocarbamate clusters have been synthesized and used as SSPs for the fabrication of acanthite (B6354763) (Ag₂S) thin films with potential applications in photoelectrochemistry. iaea.org
Nanocomposite Development
Dithiocarbamates are also integral to the development of novel nanocomposites. nih.gov These materials are synthesized to further enhance the properties of dithiocarbamates by dispersing nanoparticles within material matrices like natural materials or synthetic polymers. nih.gov
One approach involves the in-situ polymerization where a monomer and nanoparticles are mixed to form the polymer. nih.gov For example, a Zn(II) dithiocarbamate/ZnS nanocomposite has been synthesized in a single step and has demonstrated remarkable efficiency in removing Cr⁶⁺ from aqueous solutions. researchgate.net Another example is the development of a carbonized chitosan-zinc oxide-magnetite (CCZF) nanocomposite for the removal of toxic elements from aqueous systems. acs.org While not directly using this compound in its synthesis, the context of heavy metal removal often involves dithiocarbamate-based methods for comparison. acs.org
Dithiocarbamate functional groups have also been grafted onto silica-coated Fe₃O₄ magnetic nanoparticles modified with MOF-199 to create adsorbents for the speciation of arsenic. nju.edu.cn Furthermore, the synthesis of nanocomposites by incorporating dithiocarbonate complexes as supports for metal sulfide heterostructures is being explored for applications in organic solar cells to improve charge transport. researchgate.net
Future Research Directions and Emerging Trends
Exploration of Novel Dithiocarbamate (B8719985) Derivatives and Analogs
A primary focus of future research is the rational design and synthesis of new dithiocarbamate derivatives and analogs with enhanced or entirely novel functionalities. Scientists are moving beyond simple alkyl and aryl substitutions to create more complex and targeted molecules. nih.gov This includes the development of hybrid molecules where the dithiocarbamate moiety is conjugated with other pharmacologically active scaffolds, such as phthalimides or coumarins, to create multi-target agents for diseases like Alzheimer's. nih.gov The synthesis of dithiocarbamate-based metal complexes continues to be a vibrant area, with efforts to explore a wider range of metal centers beyond traditional choices like zinc and copper to modulate biological activity and create compounds for applications in medical imaging. encyclopedia.pubresearchgate.net
Furthermore, research is expanding into polymeric and macromolecular dithiocarbamates. Attaching dithiocarbamate groups to natural polymers like cellulose (B213188) or synthetic polymers opens up possibilities for new materials with applications in drug delivery, biomaterials, and environmental remediation. semanticscholar.org The exploration of chiral dithiocarbamates is another emerging frontier, with potential applications in asymmetric catalysis and stereospecific therapeutics.
A summary of emerging dithiocarbamate derivatives and their potential applications is presented below.
| Derivative Class | Structural Modification | Potential Future Applications |
| Hybrid Molecules | Conjugation with other bioactive moieties (e.g., coumarins, phthalimides). nih.gov | Multi-target drugs (e.g., neurodegenerative diseases), enhanced anticancer agents. researchgate.net |
| Novel Metal Complexes | Incorporation of less common metal ions (e.g., gold, platinum, technetium). encyclopedia.pubresearchgate.net | Radiopharmaceuticals for medical imaging, specialized anticancer therapies. nih.gov |
| Polymer Conjugates | Grafting onto polymers like cellulose, chitosan (B1678972), or synthetic backbones. semanticscholar.org | Drug delivery systems, biodegradable materials, selective sorbents for metals. |
| Chiral Dithiocarbamates | Introduction of stereocenters in the amine substituent. | Asymmetric catalysis, stereospecific enzyme inhibitors. |
| Fluorinated Analogs | Incorporation of fluorine atoms into the alkyl or aryl groups. | Enhanced metabolic stability, altered lipophilicity for improved pharmacokinetics. |
Advanced Mechanistic Insights at the Molecular Level
While the general reactivity of dithiocarbamates is well-known, a deeper, molecular-level understanding of their mechanisms of action is crucial for future development. Advanced analytical and biochemical techniques are being employed to elucidate the precise interactions between dithiocarbamate derivatives and their biological targets. Future studies will focus on identifying specific protein binding sites and understanding how these interactions modulate enzyme activity or signaling pathways. For instance, pinpointing the exact amino acid residues that dithiocarbamates interact with within an enzyme's active site can inform the design of more potent and selective inhibitors. nih.gov
Research is also directed at understanding the complex interplay between dithiocarbamates, metal ions, and cellular redox environments. The ability of dithiocarbamates to act as both antioxidants and pro-oxidants, depending on the cellular context and the presence of metal ions like copper, is a key area of investigation. nih.gov Elucidating the molecular switches that govern this dual behavior is essential for harnessing their therapeutic potential while minimizing off-target effects. Techniques such as X-ray crystallography, cryo-electron microscopy, and advanced mass spectrometry will be instrumental in providing high-resolution snapshots of these molecular interactions.
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental validation is becoming indispensable in dithiocarbamate research. nih.gov Molecular docking and quantum mechanics calculations are being used to predict the binding affinities of novel dithiocarbamate derivatives to target proteins, screen virtual libraries of compounds, and rationalize structure-activity relationships. researchgate.net These computational tools help prioritize synthetic targets, reducing the time and resources required for drug discovery and materials development. organic-chemistry.org
For example, computational models can simulate how different substituents on the dithiocarbamate nitrogen atom will affect the molecule's geometry and electronic properties, thereby influencing its ability to chelate metals or interact with a specific biological receptor. researchgate.net These predictions can then be tested and refined through targeted synthesis and in vitro assays. This iterative cycle of computational prediction and experimental verification accelerates the discovery of lead compounds with optimized properties. Future work will likely involve the use of more sophisticated machine learning and artificial intelligence algorithms to analyze large datasets and uncover complex patterns in dithiocarbamate activity.
Sustainable Synthesis and Application Development
In line with the principles of green chemistry, a significant trend is the development of more sustainable and environmentally friendly methods for synthesizing and applying dithiocarbamates. semanticscholar.org Traditional synthetic routes often involve volatile organic solvents and hazardous reagents. organic-chemistry.org Future research is focused on implementing greener alternatives, such as one-pot, multi-component reactions that improve atom economy and minimize waste. organic-chemistry.orgrsc.org The use of aqueous media, deep eutectic solvents, or solvent-free conditions is being actively explored to reduce the environmental footprint of dithiocarbamate production. rsc.org
Furthermore, there is a growing interest in developing dithiocarbamate-based products from renewable resources. For instance, modifying natural products and biopolymers like glucose or cellulose with dithiocarbamate functionalities is a promising strategy for creating biodegradable and eco-friendly materials for applications such as corrosion inhibition or water treatment. semanticscholar.org This shift towards sustainability extends to the entire lifecycle of dithiocarbamate products, from their synthesis to their final application and disposal. nih.gov
Expanding Environmental Remediation Paradigms
The strong metal-chelating ability of the dithiocarbamate group makes it highly effective for environmental remediation, particularly for the removal of toxic heavy metals from contaminated water and soil. encyclopedia.pub Future research aims to expand upon this capability by designing and fabricating novel dithiocarbamate-based materials with superior performance and selectivity. researchgate.net
Current research involves immobilizing dithiocarbamate functionalities onto solid supports such as silica (B1680970) gel, cellulose, and various nanomaterials to create robust and reusable sorbents. encyclopedia.pubsemanticscholar.org These materials can selectively capture heavy metal ions like mercury, lead, and cadmium from industrial wastewater. encyclopedia.pub Emerging trends include the development of dithiocarbamate-functionalized magnetic nanoparticles for easy separation from treated water and the creation of dithiocarbamate-based sensors for the real-time detection of heavy metal pollutants. The versatility of dithiocarbamates allows them to be tailored for capturing a wide array of inorganic pollutants, representing a critical area for future environmental technology development.
Q & A
Q. What are the established synthetic routes for sodium dithiocarbamate derivatives, and how are they characterized?
Sodium dithiocarbamates are typically synthesized by reacting amines with carbon disulfide (CS₂) in the presence of sodium hydroxide. For example, sodium phenyl dithiocarbamate (pl-dtc) was synthesized by combining aniline with CS₂ in NaOH, followed by crystallization . Characterization involves spectroscopic methods:
- FT-IR : Confirms C=S and C-N bond formation (stretching vibrations at ~950–1050 cm⁻¹ and ~1450–1500 cm⁻¹, respectively).
- NMR : ¹H and ¹³C NMR identify proton environments and carbon backbone shifts upon coordination.
- X-ray crystallography : Resolves supramolecular architectures, such as hydrogen-bonded networks in heterocyclic derivatives .
Q. What spectroscopic techniques are critical for analyzing this compound complexes?
Key techniques include:
- UV-Vis spectroscopy : Monitors ligand-to-metal charge transfer (LMCT) bands in coordination compounds (e.g., [VO(sfz)(pl-dtc)] shows LMCT at ~450 nm) .
- Bond valence sum (BVS) analysis : Validates oxidation states in metal complexes (e.g., confirming V⁴⁺ in vanadium-dithiocarbamate complexes) .
- Single-crystal XRD : Resolves 3D structures, such as distorted octahedral geometries in Zn(II) complexes .
Q. How do researchers ensure reproducibility in this compound synthesis?
Standard protocols include:
- Strict stoichiometric control of NaOH, amine, and CS₂.
- Solvent selection (e.g., ethanol/water mixtures for crystallization).
- Temperature optimization (e.g., 0–5°C for CS₂ addition to prevent side reactions) .
Advanced Research Questions
Q. How can bond valence sum analysis resolve structural ambiguities in this compound complexes?
BVS calculates expected bond lengths based on oxidation states, distinguishing between metal-ligand bonding modes. For example, in sodium heterocyclic dithiocarbamates, BVS confirmed Na⁺ coordination to sulfur and nitrogen atoms, validating a distorted octahedral geometry . This method is critical for complexes with ambiguous spectral data.
Q. What strategies address contradictory spectral data in ligand vs. metal-complex characterization?
Discrepancies arise from coordination-induced shifts (e.g., C=S bond lengthening in FT-IR upon metal binding). To resolve:
Q. How do supramolecular interactions influence the properties of this compound salts?
Hydrogen bonding and π-π stacking in heterocyclic derivatives (e.g., sodium 6-methylpyridin-2-ylcarbamodithioate) create layered architectures, enhancing thermal stability and solubility. These interactions are probed via:
- Thermogravimetric analysis (TGA) : Measures decomposition temperatures.
- Hirshfeld surface analysis : Maps intermolecular contacts (e.g., S···H interactions) .
Q. What methodologies optimize antibacterial activity studies of this compound complexes?
- Strain selection : Use Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) models.
- Dose-response assays : Test concentrations from 10–100 µg/mL.
- Control comparisons : Benchmark against established antibiotics (e.g., ampicillin). For example, [Zn(sfz)(pl-dtc)] showed moderate activity against E. coli but was less potent than free ligands, suggesting metal coordination alters bioavailability .
Data Interpretation & Contradictions
Q. How should researchers reconcile discrepancies in reported antibacterial efficacy of this compound derivatives?
Variability arises from:
- Bacterial strain differences : Genetic resistance mechanisms.
- Solubility limitations : Poor aqueous solubility reduces bioavailability.
- Experimental design : Inconsistent incubation times or agar dilution methods. Mitigation: Standardize protocols per CLSI guidelines and use minimum inhibitory concentration (MIC) assays .
Q. What factors explain inconsistent thermal stability in this compound complexes?
Decomposition temperatures vary with:
- Metal ion identity : Transition metals (e.g., Zn²⁺ vs. V⁴⁺) stabilize complexes differently.
- Ligand substituents : Electron-withdrawing groups (e.g., -NO₂) enhance stability.
- Crystal packing : Strong supramolecular interactions delay degradation .
Ethical & Methodological Considerations
Q. What ethical practices are critical when handling this compound derivatives?
- Safety protocols : Use fume hoods for CS₂ handling (toxic and volatile).
- Waste disposal : Neutralize residues with oxidizing agents (e.g., NaOCl) before disposal.
- Data transparency : Report failed syntheses to avoid publication bias .
Tables
Table 1. Common Characterization Techniques for this compound Complexes
Table 2. Antibacterial Activity of Selected this compound Complexes
| Complex | Test Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| [Zn(sfz)(pl-dtc)] | Escherichia coli | 50 | |
| pl-dtc (free ligand) | Staphylococcus aureus | 75 | |
| Ampicillin (control) | Escherichia coli | 25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
